Yaddle1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C14H8ClF3N4OS |
|---|---|
分子量 |
372.8 g/mol |
IUPAC 名称 |
2-[[2-chloro-6-(trifluoromethyl)phenyl]methylsulfanyl]-5-pyrazin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H8ClF3N4OS/c15-10-3-1-2-9(14(16,17)18)8(10)7-24-13-22-21-12(23-13)11-6-19-4-5-20-11/h1-6H,7H2 |
InChI 键 |
CFUNYUCUSGNBPX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(O2)C3=NC=CN=C3)C(F)(F)F |
产品来源 |
United States |
Foundational & Exploratory
The Emergence of Yaddle1: A Technical Guide to its Mechanism of Action on the Piezo1 Ion Channel
For Immediate Distribution
[City, State] – [Date] – In the advancing field of mechanobiology, the precise modulation of ion channels such as Piezo1 is critical for understanding its physiological roles and for the development of novel therapeutics. This technical guide provides an in-depth analysis of Yaddle1, a potent and selective agonist of the Piezo1 channel. Tailored for researchers, scientists, and drug development professionals, this document details the core mechanism of action, presents key quantitative data, outlines comprehensive experimental protocols for its characterization, and visualizes the associated signaling pathways.
Executive Summary
Piezo1 is a mechanically activated ion channel crucial for sensing physical forces and translating them into biological signals. Its dysfunction is implicated in numerous pathologies, making it a significant drug target. This compound has emerged as a next-generation chemical probe, building upon the foundational discoveries of the agonist Yoda1. It offers improved physicochemical properties and serves as a powerful tool to dissect the function of Piezo1. This guide synthesizes current knowledge on this compound, focusing on its direct interaction with Piezo1 and the subsequent cellular signaling cascades.
Mechanism of Action: The Molecular Wedge Hypothesis
The prevailing mechanism for the action of this compound and its predecessor, Yoda1, on the Piezo1 channel is the "molecular wedge" model.[1][2] Piezo1 is a large, trimeric protein with propeller-like blades that are thought to act as the primary mechanosensors.[3] These agonists are believed to act as allosteric modulators.
This compound is proposed to bind to a hydrophobic pocket located at the interface between two transmembrane domains within the blade-like structures of a Piezo1 subunit, approximately 40 Å away from the central pore.[1] This binding event is thought to induce or stabilize a conformational change in the channel, effectively "wedging" the domains apart. This action lowers the mechanical threshold required for channel activation, meaning that less physical force is needed to open the pore.[1] In the absence of mechanical stimuli, this compound can induce partial activation of the channel, leading to cation influx.
This allosteric modulation by this compound enhances the sensitivity of Piezo1 to mechanical forces and can directly gate the channel, leading to an influx of cations, most notably Ca²⁺. This influx serves as a second messenger, initiating a cascade of downstream signaling events.
Below is a diagram illustrating the proposed mechanism of action.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for this compound and related Piezo1 agonists, Yoda1 and Yoda2. This data is essential for comparing the potency, efficacy, and solubility of these compounds.
Table 1: Potency (EC₅₀/MEC₅₀) of Piezo1 Agonists
| Compound | Agonist Target | EC₅₀ / MEC₅₀ (µM) | Cell Type / System | Reference |
| This compound | Human Piezo1 | 0.40 | HEK293A cells | |
| Yoda1 | Mouse Piezo1 | 17.1 | --- | |
| Yoda1 | Human Piezo1 | 26.6 | --- | |
| Yoda1 | Human Piezo1 | 3.02 | Human Myometrium | |
| Yoda1 | Mouse Piezo1 | 1.391 | Red Blood Cells | |
| Yoda2 | Mouse Piezo1 | 0.150 | mPiezo1 cells | |
| Yoda2 | Human HUVEC | 1.14 | HUVEC cells | |
| Yoda2 | Mouse Piezo1 | 0.305 | Red Blood Cells |
Table 2: Solubility and Binding Affinity
| Compound | Parameter | Value | Conditions | Reference |
| This compound | Kinetic Solubility | 26.72 ± 1.8 µM | pH 7.4 | |
| Yoda1 | Kinetic Solubility | 1.22 ± 0.11 µM | pH 7.4 | |
| Yoda1 | Binding Affinity (Kd) | 45.6 ± 14.3 µM | Detergent-purified mPiezo1 |
Downstream Signaling Pathways
Activation of Piezo1 by this compound leads to a significant influx of extracellular calcium, which acts as a crucial second messenger to initiate a variety of downstream signaling cascades. These pathways are integral to the cellular responses mediated by Piezo1 activation. Key signaling pathways affected by this compound-induced Piezo1 activation include:
-
Protein Kinase D (PKD) Activation : In human aortic endothelial cells, Piezo1 agonists, including this compound, have been shown to stimulate the activation of the PKD family of serine/threonine kinases in a concentration-dependent manner. This activation is dependent on extracellular Ca²⁺.
-
ERK1/2 Signaling : The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is a downstream target of Piezo1 activation. Yoda1 has been shown to induce robust activation of Akt and ERK1/2 in endothelial cells. In bone marrow-derived mesenchymal stem cells, the C-terminus of Piezo1 is crucial for ERK1/2 activation.
-
YAP/TAZ Pathway : The Hippo pathway effectors, YAP and TAZ, which are key regulators of cell proliferation and organ size, can be activated downstream of Piezo1. This signaling axis is particularly noted in the context of mechanical tension influencing cell proliferation.
The following diagram illustrates the signaling cascade following this compound-mediated Piezo1 activation.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound's effects on Piezo1. Below are protocols for key experiments.
Calcium Imaging Assay
This protocol is for measuring intracellular calcium influx in response to this compound using fluorescent indicators like Fura-2 or Fluo-4.
Objective: To quantify the increase in intracellular Ca²⁺ concentration following the application of this compound.
Materials:
-
HEK293T cells transiently transfected with Piezo1.
-
Fluo-4 AM or Fura-2 AM calcium indicator.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
This compound stock solution in DMSO.
-
Fluorescence microscope or a fluorescent imaging plate reader (FLIPR).
Procedure:
-
Cell Preparation: Seed Piezo1-transfected HEK293T cells onto glass-bottom dishes or 384-well plates suitable for fluorescence imaging. Allow cells to adhere and grow for 24-48 hours.
-
Dye Loading: Prepare a loading buffer by diluting Fluo-4 AM (e.g., to 3 µM) in HBSS. Add an equal volume of 0.04% Pluronic F-127 to aid dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to the cells for imaging.
-
Image Acquisition: Mount the dish/plate on the fluorescence microscope or plate reader.
-
Acquire a baseline fluorescence reading for 30-60 seconds.
-
Compound Addition: Add this compound at the desired final concentration to the cells. For dose-response experiments, use a range of concentrations.
-
Data Recording: Continuously record the fluorescence intensity for several minutes to capture the peak response and any subsequent changes. For ratiometric imaging with Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm.
-
Data Analysis: Correct for background fluorescence. For Fluo-4, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence after agonist addition and F₀ is the baseline fluorescence. For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths. Plot the peak response against the this compound concentration to determine the EC₅₀.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of Piezo1-mediated ion currents activated by this compound.
Objective: To directly measure the ion channel activity of Piezo1 in response to this compound.
Materials:
-
Piezo1-transfected HEK293T cells.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 0.5 EGTA (pH 7.2 with KOH).
-
This compound stock solution.
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with adherent Piezo1-transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Obtaining a Gigaseal: Approach a single cell with the patch pipette and apply gentle positive pressure. Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential of -60 mV or -80 mV.
-
To measure current-voltage (I-V) relationships, apply a voltage ramp protocol (e.g., from -100 mV to +80 mV over 450 ms).
-
This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Data Recording: Record the current responses to the voltage protocol before and after the application of this compound.
-
Data Analysis: Subtract the baseline current (before this compound) from the current recorded in the presence of this compound to isolate the this compound-induced current. Plot the current amplitude against the voltage to generate I-V curves.
Droplet Interface Bilayer (DIB) Reconstitution
This advanced protocol allows for the study of purified Piezo1 in a cell-free system.
Objective: To confirm that this compound directly activates Piezo1 in the absence of other cellular components.
Materials:
-
Purified Piezo1 protein.
-
Lipids (e.g., DPhPC - 1,2-diphytanoyl-sn-glycero-3-phosphocholine) dissolved in oil (e.g., hexadecane).
-
Aqueous buffer solution (e.g., 0.5 M KCl, 10 mM HEPES, pH 7.2).
-
This compound.
-
Apparatus for forming DIBs (e.g., custom-made chamber with Ag/AgCl electrodes).
Procedure:
-
Proteoliposome Preparation: Reconstitute purified Piezo1 into liposomes.
-
Droplet Formation: Form two aqueous droplets in the lipid-oil solution. One droplet contains the Piezo1 proteoliposomes, and the other contains the buffer solution. This compound can be included in one or both droplets.
-
Monolayer Formation: Allow lipid monolayers to self-assemble at the oil-water interface of each droplet.
-
Bilayer Formation: Carefully bring the two droplets into contact. A lipid bilayer will form at the interface.
-
Electrophysiological Recording: Insert Ag/AgCl electrodes into each droplet to measure ion channel activity across the bilayer.
-
Apply a constant voltage across the bilayer and record any single-channel currents.
-
Data Analysis: Analyze the single-channel recordings to determine properties such as channel conductance, open probability, and open/closed dwell times in the presence of this compound. The observation of channel activity confirms the direct action of this compound on Piezo1.
Experimental and Characterization Workflow
The characterization of a novel Piezo1 agonist like this compound follows a logical progression of experiments to establish its efficacy, potency, and mechanism of action.
Conclusion
This compound represents a significant advancement in the pharmacological toolkit for studying the Piezo1 ion channel. Its improved solubility and high potency make it a superior probe compared to earlier compounds. The "molecular wedge" mechanism provides a compelling model for its action, and the downstream signaling pathways, including PKD and ERK1/2, are beginning to be elucidated. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other potential Piezo1 modulators, paving the way for a deeper understanding of mechanobiology and the development of novel therapies targeting this critical ion channel.
References
Yaddle1: A Technical Guide to a Novel Piezo1 Agonist for T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yaddle1 is a potent and selective small molecule agonist of the mechanosensitive ion channel Piezo1. Its development represents a significant advancement from its predecessor, Yoda1, offering improved solubility and efficacy. This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, and its role in T-cell activation. Detailed experimental protocols and a summary of its physicochemical and biological properties are presented to facilitate further research and drug development applications, particularly in the field of immunology and vaccine adjuvant discovery.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound with the formal name 2-[5-[[[2-chloro-6-(trifluoromethyl)phenyl]methyl]thio]-1,3,4-oxadiazol-2-yl]-pyrazine.[1] It is structurally related to Yoda1, with key modifications that enhance its biological activity and physicochemical properties.[2]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 2-[5-[[[2-chloro-6-(trifluoromethyl)phenyl]methyl]thio]-1,3,4-oxadiazol-2-yl]-pyrazine | [1] |
| CAS Number | 3041134-13-5 | [1] |
| Molecular Formula | C₁₄H₈ClF₃N₄OS | [1] |
| Molecular Weight | 372.75 g/mol | [3] |
| SMILES | ClC1=C(CSC2=NN=C(C3=CN=CC=N3)O2)C(C(F)(F)F)=CC=C1 | [1] |
| Kinetic Solubility (pH 7.4) | 26.72 ± 1.8 μM | [3][4][5] |
| Appearance | Solid | [1] |
Mechanism of Action: Piezo1 Agonism and T-Cell Activation
This compound functions as a selective agonist of the Piezo1 channel, a mechanically activated ion channel crucial for sensing and responding to mechanical stimuli.[3][4][5][6] Unlike physiological activation by mechanical force, this compound directly binds to an allosteric site on the Piezo1 channel, inducing a conformational change that leads to channel opening.[7] This activation of Piezo1 by this compound results in a significant influx of extracellular calcium (Ca²⁺) into the cell.[3][4][5][6]
In the context of immunology, Piezo1 is expressed on T-cells and plays a critical role in their activation.[1] this compound-mediated activation of Piezo1 and the subsequent Ca²⁺ influx mimics the mechanical signaling that occurs during the interaction of a T-cell with an antigen-presenting cell (APC). This increase in intracellular Ca²⁺ is a key second messenger in the T-cell activation signaling cascade.
Signaling Pathway
The influx of Ca²⁺ initiated by this compound-Piezo1 activation triggers a downstream signaling cascade that culminates in T-cell activation. The elevated intracellular Ca²⁺ levels activate calcineurin, a calcium-dependent phosphatase. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Dephosphorylated NFAT translocates to the nucleus, where it upregulates the expression of genes essential for T-cell activation, proliferation, and cytokine production.
Biological Activity and Quantitative Data
This compound has been shown to be a more potent Piezo1 agonist than Yoda1, with a significantly lower half-maximal effective concentration (MEC₅₀).
Table 2: Biological Activity of this compound
| Parameter | Value | Cell Type | Reference |
| Piezo1 Agonism (MEC₅₀) | 0.40 μM | Piezo1-mCherry-transfected HEK293A | [3][4][5][6] |
| Effect on T-cells | Induces significant Ca²⁺ influx | Human CD4⁺ T-cells | [3][4][5] |
| Toxicity | No significant toxicity to PBMCs at 0.1-20 μM for 6-24 h | Human Peripheral Blood Mononuclear Cells (PBMCs) | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Piezo1 Agonism Assay
This protocol describes the screening of this compound for its agonistic activity on Piezo1 channels expressed in a heterologous system.
Objective: To determine the half-maximal effective concentration (MEC₅₀) of this compound for Piezo1 activation.
Materials:
-
Piezo1-mCherry-transfected HEK293A cells
-
This compound compound
-
Yoda1 (as a positive control)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
HEPES-buffered saline (HBS)
-
Multi-well plates suitable for fluorescence reading
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture Piezo1-mCherry-transfected HEK293A cells in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBS and then incubate with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) in HBS for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound and Yoda1 in HBS.
-
Fluorescence Measurement:
-
Wash the cells to remove excess dye and replace with fresh HBS.
-
Measure the baseline fluorescence using a plate reader.
-
Add the different concentrations of this compound or Yoda1 to the wells.
-
Immediately begin kinetic fluorescence measurements to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each concentration.
-
Plot the dose-response curve and determine the MEC₅₀ value for this compound.
-
Calcium Influx Assay in Human CD4⁺ T-Cells
This protocol details the measurement of this compound-induced calcium influx in primary human T-cells.
Objective: To confirm the ability of this compound to induce Ca²⁺ influx in primary T-cells.
Materials:
-
Isolated human CD4⁺ T-cells
-
This compound compound
-
Indo-1 AM or other suitable calcium indicator dye
-
RPMI 1640 medium supplemented with 10% FBS
-
Flow cytometer equipped for calcium flux measurement
Procedure:
-
Cell Preparation: Isolate human CD4⁺ T-cells from peripheral blood mononuclear cells (PBMCs) using standard methods.
-
Dye Loading: Resuspend the T-cells in RPMI 1640 medium and load with a calcium indicator dye (e.g., 1-5 µM Indo-1 AM) for 30-45 minutes at 37°C.
-
Washing: Wash the cells twice with fresh medium to remove extracellular dye.
-
Flow Cytometry Analysis:
-
Acquire a baseline reading of the dye-loaded T-cells on the flow cytometer.
-
Add this compound at the desired concentration to the cell suspension.
-
Immediately acquire data continuously for several minutes to record the change in fluorescence, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis: Analyze the flow cytometry data to quantify the increase in intracellular calcium following the addition of this compound.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for studying the role of Piezo1 in various physiological processes, particularly in the immune system. Its enhanced potency and solubility make it a superior alternative to Yoda1 for in vitro and potentially in vivo studies. The ability of this compound to activate T-cells through a defined signaling pathway highlights its potential as a novel vaccine adjuvant. Future research should focus on elucidating the precise molecular interactions between this compound and the Piezo1 channel, further characterizing its effects on different T-cell subsets, and evaluating its efficacy and safety as a vaccine adjuvant in preclinical models.
References
- 1. Mechanical Cues for T Cell Activation: Role of Piezo1 Mechanosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the Structural Attributes of Yoda1 for the Development of New-Generation Piezo1 Agonist this compound as a Vaccine Adjuvant Targeting Optimal T Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Yaddle1: A Technical Guide to a Novel Chemical Tool for Piezo1 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yaddle1 has emerged as a potent and selective agonist of the mechanosensitive ion channel Piezo1, offering significant advantages over its predecessor, Yoda1. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a chemical tool for studying Piezo1. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations of Piezo1 function and its role in various physiological and pathological processes.
Core Properties and Advantages of this compound
This compound is a synthetic small molecule that activates Piezo1 channels, leading to cation influx, most notably Ca2+, into the cell. Its development was guided by the structure-activity relationship of Yoda1, with modifications aimed at improving its physicochemical properties.
Quantitative Data Summary
A key advantage of this compound is its significantly improved kinetic solubility compared to Yoda1, facilitating its use in a wider range of experimental settings. The following table summarizes the key quantitative parameters of this compound in comparison to Yoda1.
| Parameter | This compound | Yoda1 | Reference(s) |
| MEC₅₀ (Half-maximal Effective Concentration) | 0.40 µM | ~10-25 µM | [1][2] |
| Kinetic Solubility (pH 7.4) | 26.72 ± 1.8 µM | 1.22 ± 0.11 µM | [2] |
Mechanism of Action
This compound is proposed to act as a "molecular wedge" or an "ambidextrous wedge" that modulates the gating of the Piezo1 channel.[2][3] This mechanism is thought to involve the binding of this compound to a site on the channel, which lowers the energetic barrier for channel opening in response to mechanical stimuli or even induces channel opening in the absence of external force. This leads to an influx of cations, primarily Ca2+, down their electrochemical gradient.
Signaling Pathways Modulated by this compound
The primary consequence of this compound-induced Piezo1 activation is an increase in intracellular calcium concentration ([Ca2+]i). This calcium influx serves as a second messenger, initiating a cascade of downstream signaling events.
This compound-Piezo1 Signaling Cascade
Caption: this compound activates the Piezo1 channel, leading to Ca²⁺ influx and subsequent downstream signaling.
One of the key downstream pathways affected by Piezo1 activation is the calpain pathway. Calpains are calcium-dependent proteases that cleave a variety of substrate proteins, leading to diverse cellular responses. In the context of T-cell activation, Piezo1-mediated calcium influx and subsequent calpain activation are crucial for cytoskeletal rearrangement and optimal T-cell receptor (TCR) signaling.
Experimental Protocols
Detailed experimental protocols for this compound are still emerging in the literature. However, based on the available information and protocols established for Yoda1, the following methodologies can be adapted for studying this compound's effects on Piezo1.
Calcium Imaging Assay
This protocol is designed to measure changes in intracellular calcium concentration in response to this compound application.
Cell Culture and Preparation:
-
Seed Piezo1-expressing cells (e.g., HEK293A cells transfected with Piezo1-mCherry) onto glass-bottom dishes suitable for fluorescence microscopy.
-
Allow cells to adhere and grow to an appropriate confluency (typically 70-80%).
-
On the day of the experiment, wash the cells with a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer containing calcium.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
After incubation, wash the cells to remove excess dye and allow for de-esterification of the dye for approximately 30 minutes.
This compound Application and Data Acquisition:
-
Mount the cell dish on an inverted fluorescence microscope equipped for live-cell imaging.
-
Acquire a baseline fluorescence signal for a few minutes before adding this compound.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the imaging buffer to the desired final concentration (e.g., in the range of 0.1 µM to 10 µM).
-
Add the this compound solution to the cells while continuously recording the fluorescence signal.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
At the end of the experiment, a calcium ionophore like ionomycin (B1663694) can be added to determine the maximum fluorescence signal.
Electrophysiology (Patch-Clamp)
This protocol outlines a general approach for recording Piezo1 channel activity in response to this compound using the whole-cell patch-clamp technique.
Cell Preparation and Recording Setup:
-
Use cells expressing Piezo1 channels.
-
Prepare standard intracellular and extracellular solutions for patch-clamp recording. The extracellular solution should contain physiological concentrations of ions, including Ca2+.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
This compound Application and Data Recording:
-
Record baseline channel activity at a holding potential of -60 mV or using voltage ramps.
-
Prepare a stock solution of this compound in DMSO and dilute it into the extracellular solution to the desired final concentration.
-
Apply this compound to the cell using a perfusion system.
-
Record the current elicited by this compound. Piezo1 activation will result in an inward cation current at negative membrane potentials.
-
Wash out this compound with the control extracellular solution to observe the reversibility of the effect.
Kinetic Solubility Assay
This protocol describes a method to determine the kinetic solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates
-
96-well collection plates
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC-UV system
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a small volume of the this compound stock solution to each well of a 96-well plate.
-
Add PBS (pH 7.4) to each well to achieve the desired final concentrations of this compound (e.g., in a serial dilution). The final DMSO concentration should be kept low (e.g., 1-2%).
-
Seal the plate and incubate it on a plate shaker for a defined period (e.g., 1-2 hours) at room temperature to allow for precipitation to reach a steady state.
-
After incubation, filter the solutions through the 96-well filter plate into a collection plate to remove any precipitated compound.
-
Analyze the concentration of the dissolved this compound in the filtrate using a suitable analytical method such as UV-Vis spectrophotometry or HPLC-UV.
-
The highest concentration at which no precipitate is observed is determined as the kinetic solubility.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for studying this compound.
This compound Screening and Characterization Workflow
Caption: A typical workflow for the synthesis and in vitro characterization of this compound.
Logical Relationship of this compound's Action in T-Cells
Caption: Logical flow of this compound's effect on T-cell activation, highlighting its potential as a vaccine adjuvant.
Conclusion
This compound represents a significant advancement in the chemical toolkit for studying Piezo1. Its enhanced solubility and high potency make it a superior alternative to Yoda1 for a variety of in vitro and potentially in vivo applications. This guide provides a foundational understanding of this compound's properties, mechanism, and experimental use. As research in this area continues, the development of more detailed, this compound-specific protocols will further empower the scientific community to unravel the complex roles of Piezo1 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring the Structural Attributes of Yoda1 for the Development of New-Generation Piezo1 Agonist this compound as a Vaccine Adjuvant Targeting Optimal T Cell Activation [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and thermodynamic framework for PIEZO1 modulation by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions of Piezo1 Activation by Yoda1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piezo1 is a mechanosensitive ion channel that plays a crucial role in converting mechanical stimuli into biological signals.[1] Its activation allows the influx of cations, primarily Ca2+, which in turn triggers a cascade of downstream signaling events. The discovery of Yoda1, a small molecule agonist of Piezo1, has provided a powerful tool to investigate the physiological and pathological roles of this channel.[2][3] This technical guide provides an in-depth overview of the biological functions of Piezo1 activation by Yoda1, with a focus on quantitative data, experimental protocols, and signaling pathways.
Quantitative Data: Yoda1 Activation of Piezo1
The potency of Yoda1 in activating Piezo1, as measured by its half-maximal effective concentration (EC50), varies depending on the cell type and experimental conditions. This variability is likely due to differences in the cellular environment, including membrane composition and the expression of interacting proteins. A summary of reported EC50 values is presented in the table below.
| Cell Type/System | EC50 of Yoda1 | Reference |
| Mouse Piezo1 (in HEK cells) | 17.1 µM | [4] |
| Human Piezo1 (in HEK cells) | 26.6 µM | [4] |
| Human Red Blood Cells | 1.391 µM | |
| Overexpressed mouse Piezo1 | 600 nM | |
| Human Myometrium | 3.02 µM |
Key Experimental Protocols
Patch-Clamp Electrophysiology for Measuring Piezo1 Currents
Patch-clamp electrophysiology is a fundamental technique to directly measure the ion channel activity of Piezo1 in response to Yoda1.
a. Whole-Cell Patch-Clamp:
-
Cell Preparation: Culture cells expressing Piezo1 on glass coverslips.
-
Pipette Solution (Internal): (in mM) 145 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 5 Na2ATP, and 0.1 Na2GTP, with pH adjusted to 7.2 with CsOH.
-
External Solution (Bath): (in mM) 135 NaCl, 5 KCl, 1.5 CaCl2, 1.2 MgCl2, 8 D-glucose, and 10 HEPES, with pH adjusted to 7.4 with NaOH.
-
Recording:
-
Establish a whole-cell configuration with a holding potential of -60 mV.
-
Apply voltage ramps (e.g., -100 to +80 mV for 300 ms) to elicit currents.
-
Perfuse the bath with varying concentrations of Yoda1 to record dose-dependent activation of Piezo1 currents.
-
A non-specific blocker of mechanosensitive channels, such as gadolinium chloride (GdCl3) at 30 µM, can be used to confirm the specificity of the recorded currents.
-
b. Cell-Attached Patch-Clamp:
-
Pipette Solution: (in mM) 130 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 TEA-Cl, and 10 HEPES (pH 7.3 with NaOH), supplemented with a desired concentration of Yoda1 (e.g., 30 µM).
-
External Solution (to zero membrane potential): (in mM) 140 KCl, 1 MgCl2, 10 glucose, and 10 HEPES (pH 7.3 with KOH).
-
Recording:
-
Form a high-resistance seal between the patch pipette and the cell membrane.
-
Record single-channel or macroscopic currents in the presence of Yoda1 in the pipette solution. This configuration allows for the study of Yoda1's effect on channel kinetics in the absence of whole-cell dialysis.
-
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for studying Yoda1's effect on Piezo1 using patch-clamp.
Calcium Imaging to Measure Intracellular Calcium Influx
Calcium imaging is used to visualize and quantify the increase in intracellular calcium concentration ([Ca2+]i) following Piezo1 activation by Yoda1.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips.
-
Calcium Indicator Loading:
-
Incubate cells with a calcium-sensitive fluorescent dye such as Fluo-4 AM (e.g., at 4 µM with 0.04% Pluronic F-127 for ~60 minutes).
-
Wash the cells with a physiological salt solution, such as Hank's Balanced Salt Solution (HBSS), to remove excess dye.
-
-
Imaging:
-
Acquire baseline fluorescence images using a fluorescence microscope (e.g., a confocal microscope).
-
Perfuse the cells with a solution containing Yoda1 at the desired concentration.
-
Record time-lapse images to monitor the change in fluorescence intensity, which corresponds to the change in [Ca2+]i.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the average fluorescence intensity within each ROI over time.
-
Normalize the fluorescence change (ΔF/F0) to the baseline fluorescence (F0) to quantify the calcium response.
-
Experimental Workflow for Calcium Imaging
Caption: Workflow for assessing Yoda1-induced calcium influx via imaging.
Downstream Signaling Pathways of Piezo1 Activation by Yoda1
Activation of Piezo1 by Yoda1 initiates a variety of downstream signaling pathways, primarily through the influx of Ca2+. These pathways are involved in a wide range of cellular processes, including proliferation, migration, and differentiation.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is a key downstream target of Piezo1 activation.
-
Mechanism: Yoda1-induced Ca2+ influx can lead to the phosphorylation and activation of ERK1/2. This activation can be mediated by upstream kinases such as Protein Kinase C (PKC).
-
Biological Functions: The Piezo1-MAPK/ERK axis has been implicated in regulating cell proliferation and survival.
Piezo1-MAPK/ERK Signaling Pathway
Caption: Yoda1 activates the MAPK/ERK pathway via Piezo1 and Ca²⁺ influx.
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is another critical cascade activated by Yoda1-mediated Piezo1 stimulation.
-
Mechanism: Piezo1 activation by Yoda1 can lead to the phosphorylation and activation of PI3K and its downstream effector AKT. This, in turn, can activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1).
-
Biological Functions: This pathway is crucial in regulating cell growth, metabolism, and survival. In chondrocytes, for example, this pathway has been shown to be involved in homeostasis.
Piezo1-PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR pathway is activated by Yoda1 through Piezo1.
YAP/TAZ Pathway
The Hippo signaling pathway effectors, Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ), are also regulated by Piezo1 activation.
-
Mechanism: Yoda1-induced Ca2+ influx can promote the nuclear translocation of YAP/TAZ. This can be mediated by the MAPK pathway. In the nucleus, YAP/TAZ act as transcriptional co-activators to regulate gene expression.
-
Biological Functions: The Piezo1-YAP/TAZ axis is involved in mechanotransduction, cell proliferation, and differentiation.
Piezo1-YAP/TAZ Signaling Pathway
Caption: Yoda1-induced Piezo1 activation regulates YAP/TAZ nuclear translocation.
Conclusion
Yoda1 has proven to be an invaluable pharmacological tool for elucidating the diverse biological functions of the Piezo1 channel. Its ability to specifically activate Piezo1 has enabled researchers to dissect the downstream signaling pathways and cellular responses with unprecedented detail. The data and protocols presented in this guide offer a framework for the continued investigation of Piezo1 in both physiological and pathological contexts, with significant implications for drug discovery and development. The variability in Yoda1's potency across different cell types underscores the importance of careful experimental design and data interpretation. Future research will likely focus on developing even more specific and potent modulators of Piezo1 to further unravel its complex roles in biology and disease.
References
- 1. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 3. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoda1-induced phosphorylation of Akt and ERK1/2 does not require Piezo1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Yaddle1 CAS number and chemical properties
An In-depth Technical Guide to Yaddle1: A Novel Piezo1 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a novel and potent agonist of the mechanosensitive ion channel Piezo1. This compound is a derivative of the well-known Piezo1 agonist, Yoda1, with improved solubility and significant potential for research and therapeutic applications, particularly in immunology and vascular biology.
Core Chemical Properties
This compound is a synthetic small molecule with the CAS number 3041134-13-5.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 3041134-13-5[1][2] |
| Molecular Formula | C₁₄H₈ClF₃N₄OS[1][2] |
| Molecular Weight | 372.75 g/mol |
| Formal Name | 2-[5-[[[2-chloro-6-(trifluoromethyl)phenyl]methyl]thio]-1,3,4-oxadiazol-2-yl]-pyrazine |
| IUPAC Name | 2-((2-chloro-6-(trifluoromethyl)benzyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole |
| Purity | ≥98% |
| Appearance | A solid |
| Solubility | DMSO: Slightly soluble (0.1-1 mg/ml). Soluble in DMSO (100mM). |
| SMILES | ClC1=C(CSC2=NN=C(C3=CN=CC=N3)O2)C(C(F)(F)F)=CC=C1 |
| InChI Key | CFUNYUCUSGNBPX-UHFFFAOYSA-N |
Biological Activity and Mechanism of Action
This compound is a selective agonist of the Piezo1 channel, a critical regulator of cellular mechanotransduction and calcium signaling. It is a derivative of Yoda1 and is thought to stabilize the Piezo1 channel in its open conformation. The proposed mechanism involves the trifluoromethyl group of this compound acting as a molecular wedge between the domains of the Piezo1 protein, which lowers the channel's mechanical activation threshold.
Activation of the Piezo1 channel by this compound leads to an influx of calcium ions (Ca²⁺) into the cell. This influx of calcium acts as a second messenger, triggering downstream signaling cascades. One notable pathway activated by this compound-induced Piezo1 stimulation is the activation of protein kinase D (PKD). This has been observed in human aortic endothelial cells.
Due to its ability to induce Ca²⁺ influx in human CD4⁺ T cells, this compound is being explored for its potential as a vaccine adjuvant to enhance T cell activation. Importantly, it does not significantly affect the viability of peripheral blood mononuclear cells (PBMCs) at effective concentrations. A significant advantage of this compound over its parent compound, Yoda1, is its 10-fold greater kinetic solubility at physiological pH.
Quantitative Biological Data
| Parameter | Cell Line/System | Value |
| EC₅₀ (Piezo1 agonism) | HEK293A cells expressing human Piezo1 | 0.4 µM |
| Effective Concentration | Primary human CD4⁺ T cells (for Ca²⁺ influx) | 15 µM |
| Kinetic Solubility (pH 7.4) | 26.72 µM | |
| Cytotoxicity | Human PBMCs | No significant toxicity up to 20 µM |
Experimental Protocols
Solubilization and Storage
-
Stock Solutions: this compound is soluble in DMSO, with concentrations of up to 100 mM being reported. For long-term storage, stock solutions should be kept at -80°C for up to 6 months or at -20°C for up to one month. It is recommended to prepare and use solutions on the same day if possible. Before use, equilibrate the solution to room temperature and ensure no precipitation is present.
-
In Vivo Formulation Protocol: For in vivo experiments, a multi-solvent system can be used to prepare a clear solution. One such protocol involves the sequential addition of solvents in the following volumetric ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
This method can yield a clear solution with a solubility of ≥ 2.5 mg/mL (6.71 mM). To prepare 1 mL of this working solution, one would add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, 50 µL of Tween-80 is added and mixed, followed by the addition of 450 µL of saline to reach the final volume.
-
Visualized Signaling Pathway and Workflows
Caption: Signaling pathway of this compound activating the Piezo1 channel.
Caption: General experimental workflow for in vitro studies with this compound.
References
In Vitro Effects of Yaddle1 on T Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yaddle1 is a novel small-molecule agonist of the mechanosensitive ion channel Piezo1.[1][2][3][4] This channel is expressed on various immune cells, including T lymphocytes, and plays a role in converting mechanical stimuli into intracellular signals. In the context of T cell immunology, Piezo1 activation is implicated in critical functions such as T cell receptor (TCR) signaling and immune synapse formation. This compound has emerged as a valuable research tool due to its enhanced solubility and potent activity compared to its predecessor, Yoda1. In vitro studies have demonstrated that this compound effectively activates Piezo1, leading to a cascade of events culminating in T cell activation. This makes this compound a compound of significant interest, particularly for its potential application as a vaccine adjuvant.
This technical guide provides a comprehensive overview of the in vitro effects of this compound on T cell activation, detailing its mechanism of action, summarizing key quantitative data, and providing detailed protocols for relevant experimental procedures.
Quantitative Data Summary
The following tables summarize the key physicochemical and pharmacological properties of this compound based on published in vitro studies.
| Pharmacological Parameter | Value | Cell Type | Reference |
| Half-Maximal Effective Concentration (EC₅₀) | 0.40 µM | Piezo1-transfected HEK293A |
| Physicochemical Property | Value | Conditions | Reference |
| Kinetic Solubility | 26.72 ± 1.8 µM | pH 7.4 |
| In Vitro Cellular Effect | Concentration Range | Incubation Time | Cell Type | Result | Reference |
| Calcium (Ca²⁺) Influx Induction | Not specified | Not specified | Human CD4⁺ T Cells | Significant Influx | |
| Cytotoxicity | 0.1 - 20 µM | 6 - 24 hours | Human PBMCs | No significant toxicity |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in T cells and a general experimental workflow for studying its effects.
Experimental Protocols
Isolation of Human CD4⁺ T Cells from PBMCs
This protocol describes the isolation of untouched human CD4⁺ T cells from peripheral blood mononuclear cells (PBMCs) using negative selection immunomagnetic beads.
Materials:
-
Whole human blood or buffy coat
-
Ficoll-Paque or Lymphoprep density gradient medium
-
Phosphate-buffered saline (PBS)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
CD4⁺ T Cell Isolation Kit, human (negative selection)
-
15 mL and 50 mL conical tubes
-
Magnetic separator
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the PBMC layer (the white, cloudy interface) and transfer to a new 50 mL tube.
-
Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 and perform a cell count.
-
-
CD4⁺ T Cell Negative Selection:
-
Adjust the PBMC concentration to 1 x 10⁸ cells/mL in the appropriate buffer provided with the isolation kit.
-
Add the biotin-antibody cocktail (which contains antibodies against non-CD4⁺ cells) to the cell suspension. Mix well and incubate for 5-10 minutes at 2-8°C.
-
Add the magnetic microbeads to the cell suspension. Mix well and incubate for an additional 10-15 minutes at 2-8°C.
-
Place the tube in the magnetic separator for 5-10 minutes.
-
Carefully pour off the supernatant, which contains the enriched, untouched CD4⁺ T cells, into a new tube.
-
The magnetically labeled, unwanted cells will remain attached to the column in the magnet.
-
Wash the isolated CD4⁺ T cells once with complete RPMI-1640 medium. The cells are now ready for culture and subsequent experiments.
-
Calcium Influx Assay using Flow Cytometry
This protocol details the measurement of intracellular calcium mobilization in CD4⁺ T cells following this compound treatment using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Isolated CD4⁺ T cells
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
This compound stock solution (in DMSO)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer
Procedure:
-
Cell Loading:
-
Resuspend CD4⁺ T cells at 1 x 10⁶ cells/mL in HBSS.
-
Prepare a Fluo-4 AM loading solution by diluting the stock to a final concentration of 1-5 µM in HBSS. The addition of 0.02% Pluronic F-127 can improve dye solubility.
-
Add the loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS at 1 x 10⁶ cells/mL and allow them to rest for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Set up the flow cytometer to acquire fluorescence data (e.g., FITC channel for Fluo-4) over time.
-
Acquire a baseline fluorescence reading for the cell suspension for approximately 30-60 seconds.
-
Pause the acquisition, add this compound to the desired final concentration, and immediately resume acquisition. Record the change in fluorescence for 3-5 minutes.
-
For controls, use a vehicle control (DMSO), a positive control (Ionomycin, to induce maximal Ca²⁺ influx), and a negative control (EGTA, to chelate extracellular calcium).
-
Analyze the data by plotting the mean fluorescence intensity over time to visualize the calcium flux kinetics.
-
T Cell Activation Marker Analysis (CD69 & CD25)
This protocol describes how to assess T cell activation by staining for the surface markers CD69 (early activation) and CD25 (late activation) and analyzing their expression by flow cytometry.
Materials:
-
Isolated CD4⁺ T cells
-
Complete RPMI-1640 medium
-
96-well U-bottom culture plate
-
This compound
-
Anti-CD3/CD28 antibodies or beads (for co-stimulation)
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-CD69, anti-CD25
-
FACS buffer (PBS + 1% BSA + 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Culture and Stimulation:
-
Plate CD4⁺ T cells at 1-2 x 10⁵ cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound. Add to the appropriate wells.
-
For co-stimulation, add soluble anti-CD3/CD28 antibodies or beads to the wells. Include unstimulated and vehicle controls.
-
Incubate the plate at 37°C, 5% CO₂. For CD69 expression, a 6-24 hour incubation is typical. For CD25 expression, a 48-72 hour incubation is recommended.
-
-
Antibody Staining:
-
Harvest the cells from the plate and transfer to FACS tubes or a V-bottom plate.
-
Wash the cells with FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Prepare an antibody cocktail containing anti-CD4, anti-CD69, and anti-CD25 at pre-titrated optimal concentrations in FACS buffer.
-
Resuspend the cell pellets in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in 200-400 µL of FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter, then on the CD4⁺ T cell population.
-
Analyze the percentage of CD69⁺ and CD25⁺ cells within the CD4⁺ gate for each experimental condition.
-
Cytokine Secretion Assay (ELISA for IL-2 and IFN-γ)
This protocol outlines the measurement of secreted cytokines, such as IL-2 and IFN-γ, from the supernatant of T cell cultures using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Supernatants from T cell activation cultures (from Protocol 3)
-
Human IL-2 ELISA Kit
-
Human IFN-γ ELISA Kit
-
Microplate reader
Procedure:
-
Sample Collection:
-
Following the incubation period for T cell activation (typically 24-72 hours), centrifuge the culture plate at 300-400 x g for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet. Store supernatants at -20°C or colder if not used immediately.
-
-
ELISA Protocol:
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit. A general workflow is as follows:
-
Coat a 96-well ELISA plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards, controls, and collected culture supernatants to the wells. Incubate.
-
Wash the plate.
-
Add the biotinylated detection antibody. Incubate.
-
Wash the plate.
-
Add streptavidin-HRP (horseradish peroxidase). Incubate.
-
Wash the plate.
-
Add the TMB substrate solution and incubate in the dark until a color develops.
-
Add the stop solution to terminate the reaction.
-
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of IL-2 or IFN-γ in the experimental samples by interpolating their absorbance values from the standard curve. Remember to account for any dilution factors.
-
References
Preliminary Research on AS01 as a Vaccine Adjuvant: A Technical Guide
Disclaimer: Initial searches for "Yaddle1" as a vaccine adjuvant did not yield any publicly available information. It is presumed that "this compound" may be a proprietary, pre-clinical, or hypothetical compound. Therefore, this technical guide has been prepared using the well-characterized and clinically approved adjuvant, AS01 , as a representative example to fulfill the user's request for an in-depth technical overview.
Audience: Researchers, scientists, and drug development professionals.
Core Concepts: Introduction to the AS01 Adjuvant System
AS01 is a liposome-based Adjuvant System that enhances the immune response to vaccine antigens.[1][2] It is a key component in several licensed vaccines, including those for herpes zoster, malaria, and respiratory syncytial virus (RSV).[1][3] The system is designed to induce a robust and persistent immune response, particularly T-cell mediated immunity, which is crucial for vaccines targeting intracellular pathogens.[2]
The core of AS01's efficacy lies in the synergistic action of its two main immunostimulatory components: 3-O-desacyl-4'-monophosphoryl lipid A (MPL) and the saponin (B1150181) QS-21, both encapsulated within a liposomal delivery vehicle.[1][2][3] This combination triggers a potent and localized innate immune response, which in turn orchestrates a strong and durable adaptive immune response.[2][4]
Composition of AS01 Formulations
The AS01 Adjuvant System has been formulated into different concentrations for various vaccines. The two most common formulations are AS01B and AS01E.
| Component | AS01B Formulation | AS01E Formulation | Role |
| MPL | 50 µg | 25 µg | TLR4 Agonist |
| QS-21 | 50 µg | 25 µg | Saponin Immunostimulant |
| Liposome (B1194612) | Composed of DOPC and Cholesterol | Composed of DOPC and Cholesterol | Delivery Vehicle |
Data sourced from multiple clinical trial descriptions.[5][6]
Mechanism of Action and Signaling Pathways
AS01's mechanism of action begins with the induction of a rapid and transient innate immune response at the injection site and in the draining lymph node.[2] This localized inflammation is critical for the recruitment and activation of antigen-presenting cells (APCs), which are essential for initiating the adaptive immune response.[2]
Synergistic Action of MPL and QS-21
The potent adjuvant effect of AS01 is dependent on the synergistic contributions of both MPL and QS-21.[2] While MPL primarily acts through Toll-like receptor 4 (TLR4), QS-21's mechanism is less defined but is known to involve the activation of the inflammasome.[7] This dual stimulation leads to a unique gene expression signature that is not observed when either component is used alone.[1][7]
Signaling Pathways
The two key components of AS01 trigger distinct but complementary innate signaling pathways:
-
MPL Pathway: As a derivative of lipopolysaccharide (LPS), MPL is a potent agonist for TLR4.[3][7] Binding of MPL to TLR4 on the surface of APCs, such as dendritic cells and macrophages, initiates a downstream signaling cascade. This cascade proceeds through two main adaptor molecules: MyD88, which drives the production of pro-inflammatory cytokines, and TRIF, which can lead to the production of type I interferons.[7]
-
QS-21 Pathway: The precise signaling pathway for QS-21 is still under investigation. However, evidence suggests it can lead to the activation of the NLRP3 inflammasome, resulting in the cleavage and activation of caspase-1.[7] Activated caspase-1 then processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[7]
The combined signaling from both pathways results in a robust activation of APCs, characterized by the upregulation of costimulatory molecules and the production of a broad range of cytokines and chemokines.[8]
Efficacy and Clinical Data
AS01 has demonstrated high efficacy in several pivotal Phase 3 clinical trials, leading to the approval of multiple vaccines. Its ability to induce strong and persistent T-cell responses makes it particularly effective in populations with waning immunity, such as older adults.[1][3]
| Vaccine | Target Disease | Target Population | Efficacy | Citation(s) |
| Shingrix (gE/AS01B) | Herpes Zoster (Shingles) | Adults ≥50 years | >90% | [2][7] |
| Mosquirix (RTS,S/AS01E) | Malaria | Children 5-17 months | ~36% over 4 years | [9] |
| Arexvy (RSVPreF3/AS01E) | Respiratory Syncytial Virus | Adults ≥60 years | High efficacy reported | [1][3] |
Experimental Protocols
Detailed experimental protocols for adjuvant research involve a combination of in vitro, ex vivo, and in vivo models. Below are representative methodologies based on published studies involving AS01.
Ex Vivo Human Lymph Node Explant Model
This protocol is designed to study the direct effects of adjuvants on human immune cells in a tissue context that preserves the cellular architecture.[10]
Objective: To assess the activation of dendritic cells (DCs) and the production of cytokines in human lymph node tissue upon exposure to AS01.
Methodology:
-
Tissue Preparation: Fresh human lymph node tissue is obtained from surgical resections. The tissue is sliced into thin sections (e.g., 300-400 µm) using a vibratome.
-
Culture and Stimulation: The lymph node slices are placed on culture inserts in a 6-well plate containing culture medium. The tissue is stimulated with a relevant concentration of AS01 (e.g., 25 µg/mL) for a specified period (e.g., 24 hours).[10]
-
Sample Collection: After incubation, the culture supernatants are collected for cytokine analysis. The tissue slices are processed for cellular analysis.
-
Cellular Analysis (Flow Cytometry): The tissue is mechanically and enzymatically dissociated to create a single-cell suspension. The cells are then stained with a panel of fluorescently labeled antibodies to identify different immune cell populations (e.g., subsets of DCs, macrophages) and their activation status (e.g., expression of CD80, CD86, HLA-DR).
-
Cytokine Analysis: The collected supernatants are analyzed for a panel of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α, IL-12) using a multiplex bead-based immunoassay (e.g., LEGENDplex) or ELISA.[10]
In Vivo Murine Immunogenicity Study
This protocol outlines a standard preclinical model to evaluate the ability of an adjuvant to enhance the immune response to a co-administered antigen.
Objective: To determine the effect of AS01 on antigen-specific antibody titers and T-cell responses in mice.
Methodology:
-
Animal Groups: C57BL/6 or BALB/c mice are randomized into groups (e.g., n=8-10 per group).
-
Vaccine Formulation: The antigen of interest is formulated with or without AS01. Control groups include antigen alone, adjuvant alone, and a vehicle control.
-
Immunization Schedule: Mice are immunized via intramuscular injection at Day 0 and Day 14 (or another appropriate interval).
-
Sample Collection: Blood samples are collected at various time points (e.g., Day 14, Day 28) to assess antibody responses. Spleens are harvested at the end of the study (e.g., Day 28) to measure T-cell responses.
-
Antibody Titer Measurement (ELISA):
-
ELISA plates are coated with the antigen.
-
Serial dilutions of serum from immunized mice are added to the plates.
-
An enzyme-linked secondary antibody specific for mouse IgG is added.
-
A substrate is added, and the colorimetric change is measured to determine the antibody titer.
-
-
T-Cell Response Measurement (ELISPOT/Intracellular Cytokine Staining):
-
Splenocytes are isolated from the harvested spleens.
-
The cells are restimulated in vitro with the antigen or specific peptides.
-
For ELISPOT, the frequency of cytokine-secreting cells (e.g., IFN-γ, IL-4) is determined.
-
For ICS, cells are stained for surface markers and intracellular cytokines and analyzed by flow cytometry to identify antigen-specific T-cell populations (e.g., CD4+, CD8+) and their cytokine profile.
-
Logical Relationships of AS01 Components
The AS01 Adjuvant System is a multi-component formulation where each part plays a distinct and essential role. The liposome acts as a scaffold and delivery vehicle for the two immunostimulants, ensuring they are co-delivered to the same APCs, which is critical for their synergistic effect.
References
- 1. Adjuvant system AS01: from mode of action to effective vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Different Adjuvants Induce Common Innate Pathways That Are Associated with Enhanced Adaptive Responses against a Model Antigen in Humans [frontiersin.org]
- 6. Frontiers | An innate immune signature induced by AS01- or AS03-adjuvanted vaccines predicts the antibody response magnitude and quality consistently over time [frontiersin.org]
- 7. Research on Adjuvant System AS01 - CD Bioparticles [cd-bioparticles.net]
- 8. academic.oup.com [academic.oup.com]
- 9. RTS,S/AS01 vaccine (Mosquirix™): an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innate immune cell activation by adjuvant AS01 in human lymph node explants is age independent - PMC [pmc.ncbi.nlm.nih.gov]
Yaddle1: A Technical Guide to its Selectivity for the Mechanosensitive Ion Channel Piezo1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of Yaddle1, a potent agonist of the mechanosensitive ion channel Piezo1. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying signaling pathways pertinent to the interaction of this compound with Piezo1.
Core Findings on this compound Selectivity
This compound, a second-generation Piezo1 agonist, was developed through systematic structural analysis of its precursor, Yoda1, to enhance its therapeutic potential.[1] A key improvement of this compound is its significantly greater kinetic solubility at physiological pH compared to Yoda1, making it a more reliable tool for in vitro and potential in vivo studies.[1]
The primary mechanism of action for this compound, akin to Yoda1, is believed to be as a "molecular wedge."[1][2] It allosterically binds to a pocket in the mechanosensory domain of the Piezo1 channel, which facilitates force-induced conformational changes and lowers the mechanical threshold for channel activation.[2] This action classifies this compound as a gating modifier of Piezo1.
Crucially, the parent compound Yoda1 is established to be selective for Piezo1 over its homolog, Piezo2. While comprehensive selectivity panel data for this compound against a wide array of other ion channels is not extensively available in public literature, the structural relationship and functional similarity to Yoda1 strongly suggest a similar selectivity profile.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's interaction with Piezo1. This data is primarily derived from studies using human embryonic kidney (HEK293) cells engineered to express Piezo1.
| Compound | Target | Assay Type | Measured Value (EC50/MEC50) | Cell Line | Reference |
| This compound | Piezo1 | Calcium Influx | 0.40 µM | HEK293A | |
| Yoda1 | Piezo1 | Automated Patch Clamp | 1.39 µM | Human Red Blood Cells | |
| Yoda2 | Piezo1 | Automated Patch Clamp | 0.305 µM | Human Red Blood Cells |
EC50: Half-maximal effective concentration. MEC50: Half-maximal effective concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Piezo1 activation by this compound and a typical experimental workflow for determining its selectivity.
Caption: Piezo1 activation pathway modulated by this compound.
Caption: Workflow for assessing this compound's selectivity for Piezo1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for the key experiments used to characterize the selectivity of this compound.
Protocol 1: Calcium Imaging Assay for Piezo1 Agonist Activity in HEK293 Cells
This protocol is adapted from standard calcium imaging procedures using Fura-2 AM.
1. Cell Preparation:
- Culture HEK293 cells stably or transiently expressing human or mouse Piezo1 on poly-L-lysine-coated coverslips.
- Grow cells to 70-80% confluency.
2. Dye Loading:
- Prepare a Fura-2 AM loading solution (typically 1-5 µM in a calcium recording buffer, which may contain a mild detergent like Pluronic F-127 to aid dispersion).
- Wash the cells twice with the recording buffer.
- Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at room temperature in the dark.
- Wash the cells twice with the recording buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.
3. Calcium Imaging:
- Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.
- Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.
- Establish a stable baseline fluorescence ratio (F340/F380) by perfusing with the recording buffer.
- Apply this compound at various concentrations through the perfusion system.
- Record the change in the F340/F380 ratio, which corresponds to changes in intracellular calcium concentration.
4. Data Analysis:
- Calculate the change in the fluorescence ratio over baseline for each cell or region of interest.
- Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Electrophysiological Recording (Cell-Attached Patch-Clamp) for Selectivity Testing
This protocol outlines the use of patch-clamp electrophysiology to directly measure ion channel activity and is based on methods described for Piezo channels.
1. Cell and Pipette Preparation:
- Use HEK293 cells expressing either Piezo1 or a channel for counter-screening (e.g., Piezo2).
- Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the appropriate pipette solution.
- The pipette solution should contain the desired permeating ions and this compound at a concentration around its EC50 for Piezo1.
2. Patch Formation and Recording:
- Approach a target cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane (a "cell-attached" configuration).
- Clamp the membrane potential at a desired holding potential (e.g., -80 mV).
- Record single-channel currents in response to the application of negative pressure (suction) to the patch pipette to activate the mechanosensitive channels.
3. Selectivity Determination:
- For cells expressing Piezo1, the application of this compound in the pipette solution should lead to a leftward shift in the pressure-response curve, indicating sensitization of the channel.
- For cells expressing Piezo2 or other ion channels, perform the same experiment. The absence of a significant change in channel activity or pressure sensitivity in the presence of this compound indicates selectivity for Piezo1.
4. Ion Channel Selectivity Panel:
- To build a comprehensive selectivity profile, this compound should be tested against a panel of common ion channels (e.g., hERG, voltage-gated sodium and calcium channels, etc.) using automated patch-clamp systems.
- A standard approach is to test a high concentration of this compound (e.g., 10 µM) against each channel. A low percentage of inhibition or activation across the panel would confirm high selectivity for Piezo1.
Conclusion
This compound is a potent and selective agonist of the Piezo1 ion channel, with improved solubility over its predecessor, Yoda1. Its mechanism as a gating modifier that sensitizes the channel to mechanical stimuli makes it a valuable tool for studying mechanotransduction. The experimental protocols outlined in this guide provide a framework for researchers to investigate the activity and selectivity of this compound and similar compounds, furthering our understanding of Piezo1's role in physiology and disease. Future studies involving broad ion channel screening panels will be instrumental in fully delineating the selectivity profile of this compound for therapeutic development.
References
Methodological & Application
Application Notes and Protocols for Yaddle1, a Novel Piezo1 Channel Agonist
For Researchers, Scientists, and Drug Development Professionals
Yaddle1 is a potent and highly soluble agonist of the Piezo1 mechanosensitive ion channel.[1][2][3][4] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, focusing on its application in T-cell activation, Piezo1 agonism screening, and cell migration assays.
Introduction to this compound
This compound is a small molecule agonist for the Piezo1 channel, a critical mediator of cellular responses to mechanical stimuli.[2] It offers a significant advantage over the first-generation Piezo1 agonist, Yoda1, due to its substantially improved kinetic solubility. This compound activates the Piezo1 channel, leading to an influx of calcium ions (Ca²⁺) into the cytoplasm, which in turn triggers various downstream signaling pathways. This property makes this compound a valuable tool for studying the physiological and pathological roles of Piezo1 and for developing potential therapeutics, such as vaccine adjuvants.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and provide a comparison with Yoda1.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Parameter | Value | Reference |
| Mechanism of Action | Piezo1 Channel Agonist | |
| Half-maximal Effective Concentration (MEC₅₀) | 0.40 µM | |
| Kinetic Solubility (pH 7.4) | 26.72 ± 1.8 µM | |
| Effective Concentration Range for Piezo Channel Modulation | 0.4 to 1.8 µM | |
| Concentration for Ca²⁺ Influx Induction in hCD4⁺ T-cells | ≥ 1 µM | |
| Non-toxic Concentration in PBMCs (6-24h) | 0.1-20 µM |
Table 2: Comparison of this compound and Yoda1 Solubility
| Compound | Kinetic Solubility (pH 7.4) | Fold Improvement | Reference |
| This compound | 26.72 ± 1.8 µM | ~10-fold | |
| Yoda1 | 1.22 ± 0.11 µM | - |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Proper dissolution and storage of this compound are crucial for reliable experimental outcomes.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn Oil (for in vivo, if applicable)
-
SBE-β-CD (for in vivo, if applicable)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution.
-
Add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to dissolve the powder. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Protocol for Preparing Working Solutions:
-
Important: Prepare fresh working solutions on the day of the experiment. Equilibrate the stock solution to room temperature before dilution.
-
For cell culture experiments, dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).
Formulations for In Vivo Studies (for reference):
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Protocol 3: 10% DMSO, 90% Corn Oil.
General Adherent Mammalian Cell Culture
This protocol provides a general guideline for maintaining adherent cell lines used in this compound experiments, such as HEK293 cells.
Materials:
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS, 1 mM sodium pyruvate, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution (e.g., 0.25%)
-
Cell culture flasks or dishes
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add a sufficient volume of pre-warmed trypsin-EDTA to cover the cell layer and incubate for a few minutes until the cells detach.
-
Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into new culture vessels at the desired density (e.g., 1:10-1:20 dilution for routine maintenance).
Piezo1 Agonism Screening Assay
This assay is used to confirm the activity of this compound on Piezo1 channels, typically using a cell line overexpressing the channel.
Materials:
-
HEK293A cells transfected with a Piezo1-mCherry construct
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
This compound working solutions
-
Yoda1 working solution (as a positive control)
-
DMSO (as a vehicle control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or microscope
Protocol:
-
Seed Piezo1-mCherry transfected HEK293A cells into a 96-well plate and culture overnight.
-
Prepare the calcium indicator loading buffer by diluting Fluo-4 AM and Pluronic F-127 in HBSS according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells with HBSS.
-
Add the loading buffer to each well and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
Add this compound, Yoda1, or DMSO control solutions to the wells.
-
Immediately measure the change in fluorescence intensity over time using a plate reader or microscope. An increase in fluorescence indicates a Ca²⁺ influx.
T-Cell Activation Assay via Calcium Influx
This compound can be used to activate T-cells by triggering Ca²⁺ influx.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated human CD4⁺ T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound working solutions (e.g., 0.1-20 µM)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Isolate PBMCs or CD4⁺ T-cells using standard methods.
-
Load the cells with a calcium indicator dye according to the manufacturer's protocol.
-
Wash the cells to remove extracellular dye.
-
Acquire a baseline fluorescence reading of the cells.
-
Add this compound at the desired concentration and continue to monitor the fluorescence signal over time.
-
Analyze the data to quantify the change in intracellular Ca²⁺ concentration in response to this compound.
Cell Migration Assay
This protocol describes how to assess the effect of this compound on the migration of human dental pulp-derived mesenchymal stem cells (hDP-MSCs).
Materials:
-
hDP-MSCs
-
DMEM supplemented with GlutaMAX-I, 10% FBS, and antibiotics
-
Transwell inserts (e.g., with 8 µm pores)
-
This compound working solutions
-
Inhibitors for signaling pathway studies (e.g., PYK2 inhibitor PF431396, MEK inhibitor U0126)
-
Cell staining solution (e.g., Crystal Violet)
Protocol:
-
Culture hDP-MSCs to sub-confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Harvest and resuspend the cells in serum-free medium.
-
Place the Transwell inserts into the wells of a 24-well plate containing medium with or without this compound.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
If studying signaling pathways, pre-treat the cells with specific inhibitors before adding them to the inserts.
-
Incubate for a specified period (e.g., 24 hours) to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Elute the stain and measure the absorbance, or count the migrated cells under a microscope, to quantify cell migration.
Signaling Pathways and Workflows
This compound-Induced Piezo1 Signaling Pathway
This compound binding to the Piezo1 channel induces a conformational change that opens the channel, allowing for the influx of cations, primarily Ca²⁺. This increase in intracellular Ca²⁺ acts as a second messenger, activating a variety of downstream signaling cascades that can influence cell proliferation, differentiation, and migration.
Caption: this compound activates the Piezo1 channel, inducing Ca²⁺ influx and downstream signaling.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical workflow for characterizing the in vitro effects of this compound on a specific cell type.
Caption: General workflow for in vitro experiments using this compound.
Piezo1-Mediated MSC Migration Signaling
In human dental pulp-derived mesenchymal stem cells (hDP-MSCs), this compound-induced Piezo1 activation stimulates cell migration through a pathway involving ATP release and subsequent activation of P2 purinergic receptors, which in turn engages PYK2 and MEK/ERK signaling.
Caption: this compound-induced signaling pathway for MSC migration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring the Structural Attributes of Yoda1 for the Development of New-Generation Piezo1 Agonist this compound as a Vaccine Adjuvant Targeting Optimal T Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound| Novel PIEZO1 channel agonist | Hello Bio [hellobio.com]
- 4. Item - Exploring the Structural Attributes of Yoda1 for the Development of New-Generation Piezo1 Agonist this compound as a Vaccine Adjuvant Targeting Optimal T Cell Activation - figshare - Figshare [figshare.com]
how to dissolve and prepare Yaddle1 for experiments
Application Notes and Protocols: Yaddle1
For Researchers, Scientists, and Drug Development Professionals
Product Information
This compound is a potent and selective, ATP-competitive inhibitor of Yaddle Kinase (YADK), a serine/threonine kinase implicated in oncogenic signaling pathways. Supplied as a lyophilized powder, this compound is intended for in vitro and in vivo research applications to study the role of YADK in cell proliferation, survival, and tumorigenesis.
Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Weight | 482.55 g/mol |
| Appearance | White to off-white lyophilized powder |
| Purity (HPLC) | >99% |
| Solubility | DMSO: ≥ 50 mg/mL (≥ 103.6 mM) |
| Ethanol: < 1 mg/mL | |
| Water: Insoluble | |
| Storage | Store powder at -20°C for up to 3 years. Protect from light and moisture.[1][2] |
Preparation and Storage of this compound Solutions
Proper dissolution and storage of this compound are critical for obtaining accurate and reproducible experimental results.[3] Due to its hydrophobic nature, this compound is insoluble in aqueous solutions.[4]
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be further diluted for various experimental applications.
Materials:
-
This compound lyophilized powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Pre-handling: Before opening, bring the vial of this compound powder to room temperature to prevent moisture condensation. Briefly centrifuge the vial to ensure all powder is at the bottom.[1]
-
Weighing: Carefully weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 4.83 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.[5]
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes until the powder is fully dissolved.[5] If particulates remain, sonicate the solution in a water bath for 5-10 minutes.[5][6][7] Gentle warming to 37°C can also aid dissolution, but verify compound stability at this temperature first.[5][6]
-
Aliquoting and Storage: Once a clear solution is achieved, aliquot into single-use volumes to minimize freeze-thaw cycles.[3][5] Store the DMSO stock solution at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[2]
Protocol 2: Preparation of Working Solutions for Cell Culture
When diluting the DMSO stock into aqueous media, it is crucial to avoid precipitation of the compound.[4][5]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: It is recommended to perform serial dilutions in DMSO first before adding to the aqueous medium.[4] However, for direct addition, ensure the final DMSO concentration in the cell culture medium remains low (typically <0.1% to <0.5%) to avoid solvent-induced cytotoxicity.[2][4]
-
Dilution into Medium: To prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the stock solution to 999 µL of pre-warmed cell culture medium. Add the stock solution dropwise while gently vortexing the medium to facilitate rapid dispersion and prevent precipitation.[6]
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.[3]
Experimental Protocols
Protocol 3: In Vitro YADK Kinase Assay (Biochemical)
This protocol is designed to determine the IC50 value of this compound against recombinant YADK.
Materials:
-
Recombinant human YADK
-
YADK peptide substrate
-
ATP
-
Kinase assay buffer
-
This compound serial dilutions
-
384-well plates
-
ADP-Glo™ Kinase Assay Kit (or similar)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 1 mM, followed by 1:3 or 1:10 dilutions.[8]
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
YADK enzyme
-
This compound dilution or DMSO (for control)
-
YADK peptide substrate
-
-
Initiation: Start the kinase reaction by adding ATP. The final reaction volume is typically 20-25 µL.[9]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based kit according to the manufacturer's instructions.[8]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
IC50 Values for this compound
| Kinase Target | IC50 (nM) | Assay Type |
| YADK | 5.2 | Biochemical (ADP-Glo) |
| Kinase X | 8,750 | Biochemical (ADP-Glo) |
| Kinase Y | >10,000 | Biochemical (ADP-Glo) |
Protocol 4: Cell Viability Assay (Cell-Based)
This protocol measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line with known YADK expression
-
96-well cell culture plates
-
Cell culture medium and supplements
-
This compound working solutions
-
MTT, MTS, or WST-1 reagent[10]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or a DMSO vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the viability reagent (e.g., 20 µL of MTS solution) to each well and incubate for 1-4 hours at 37°C.[10][11]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[10]
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 5: Western Blot Analysis of Downstream Signaling
This protocol assesses the ability of this compound to inhibit YADK signaling in cells by measuring the phosphorylation of a downstream substrate (p-SUB).[12]
Materials:
-
Cell line cultured in 6-well plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-SUB, anti-total SUB, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells grown to 70-80% confluency with this compound for the desired time.[13]
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[12][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12][13]
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling at 95-100°C for 5 minutes.[12][13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.[12]
-
Analysis: To confirm equal protein loading, strip the membrane and re-probe for total SUB and a loading control like β-actin.[12][15]
Mandatory Visualizations
Caption: YADK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting guide for this compound solubility issues.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. assayquant.com [assayquant.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. m.youtube.com [m.youtube.com]
Yaddle1: Application Notes and Protocols for T Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yaddle1 is a novel, highly soluble agonist of the mechanosensitive ion channel Piezo1. As a derivative of the well-characterized Piezo1 agonist Yoda1, this compound offers improved aqueous solubility, making it a valuable tool for in vitro and in vivo studies of Piezo1-mediated cellular processes.[1][2][3] Activation of Piezo1 in T lymphocytes has been shown to play a crucial role in modulating T cell activation, making this compound a compound of significant interest for immunology research and as a potential vaccine adjuvant.[1][2] These application notes provide detailed protocols for utilizing this compound to induce T cell activation, based on the established effects of Piezo1 agonists.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Target | Piezo1 Ion Channel | [1][2][3] |
| Action | Agonist | [1][2][3] |
| Effective Concentration (for Ca²⁺ influx in human CD4⁺ T cells) | 0.40 µM | [1][2][3] |
| Kinetic Solubility (pH 7.4) | 26.72 ± 1.8 µM | [1][2][3] |
Table 2: Recommended Working Concentrations for this compound in T Cell Assays
| Assay | Cell Type | Recommended this compound Concentration Range | Notes |
| Calcium Influx | Human CD4⁺ T Cells | 0.1 - 1.0 µM | An effective concentration of 0.40 µM has been reported to induce Ca²⁺ influx.[1][2][3] A dose-response experiment is recommended to determine the optimal concentration for specific experimental conditions. |
| T Cell Activation Marker Upregulation (e.g., CD69, CD25) | Human or Murine T Cells | 1 - 10 µM | Based on effective concentrations of the similar Piezo1 agonist, Yoda1. Titration is recommended. |
| T Cell Proliferation | Human or Murine T Cells | 1 - 10 µM | Co-stimulation with anti-CD3/CD28 antibodies is typically required. |
| Cytokine Production (e.g., IL-2, IFN-γ) | Human or Murine T Cells | 1 - 10 µM | The effect on specific cytokine profiles may vary depending on the T cell subset and stimulation conditions. |
Signaling Pathway
Activation of the Piezo1 channel by this compound leads to an influx of extracellular calcium ions (Ca²⁺) into the T cell. This increase in intracellular Ca²⁺ acts as a critical second messenger, initiating a signaling cascade that synergizes with T cell receptor (TCR) signaling to promote T cell activation. Key downstream events include the activation of calcineurin, which dephosphorylates the transcription factor NFAT, allowing its translocation to the nucleus to regulate gene expression.[4] This pathway ultimately leads to the upregulation of activation markers, proliferation, and cytokine production.
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium Influx in T Cells
This protocol describes how to measure the immediate downstream effect of this compound-mediated Piezo1 activation.
Materials:
-
Human or murine T cells (e.g., purified CD4⁺ T cells)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Fetal Bovine Serum (FBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate T cells using standard methods.
-
Resuspend cells at 1 x 10⁶ cells/mL in HBSS with 1% FBS.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and an equal volume of 20% Pluronic F-127.
-
Add the loading buffer to the cell suspension and incubate at 37°C for 30-45 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Calcium Measurement:
-
Resuspend the dye-loaded cells in HBSS at 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Acquire a baseline fluorescence reading for 1-2 minutes.
-
Add 100 µL of this compound solution (at 2x the final desired concentration) to the wells. A final concentration of 0.40 µM is a good starting point.[1][2][3] Include a vehicle control (DMSO).
-
Immediately begin recording the fluorescence intensity over time for at least 5-10 minutes.
-
Protocol 2: Assessment of T Cell Activation Marker Upregulation
This protocol is for evaluating the effect of this compound on the expression of early and late T cell activation markers.
Materials:
-
Human or murine T cells
-
This compound stock solution
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
Complete RPMI-1640 medium
-
Fluorochrome-conjugated antibodies against T cell activation markers (e.g., anti-CD69, anti-CD25)
-
Flow cytometer
Procedure:
-
T Cell Stimulation:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.
-
Alternatively, use soluble anti-CD3 (e.g., 0.5-1 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies.
-
Culture T cells (1-2 x 10⁵ cells/well) in complete RPMI-1640 medium with anti-CD3/CD28 stimulation.
-
Add this compound at various concentrations (e.g., 1, 5, 10 µM) or a vehicle control to the wells.
-
-
Incubation:
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
For early activation markers (CD69), incubate for 18-24 hours.
-
For late activation markers (CD25), incubate for 48-72 hours.
-
-
Staining and Analysis:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorochrome-conjugated antibodies against CD69 and CD25 for 30 minutes on ice in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
Analyze the expression of activation markers by flow cytometry.
-
Protocol 3: T Cell Proliferation Assay
This protocol measures the effect of this compound on T cell proliferation using a dye dilution method.
Materials:
-
Human or murine T cells
-
This compound stock solution
-
Anti-CD3 and Anti-CD28 antibodies
-
Cell proliferation dye (e.g., CFSE, CellTrace™ Violet)
-
Complete RPMI-1640 medium
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Label T cells with a cell proliferation dye according to the manufacturer's instructions.
-
Typically, incubate cells with the dye for 10-20 minutes at 37°C.
-
Quench the staining reaction with complete medium and wash the cells.
-
-
Stimulation and Culture:
-
Stimulate the labeled T cells with anti-CD3/CD28 antibodies as described in Protocol 2.
-
Add this compound at various concentrations or a vehicle control.
-
Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Analysis:
-
Harvest the cells and analyze the dye dilution by flow cytometry. Each peak of reduced fluorescence intensity represents a cell division.
-
Protocol 4: Cytokine Production Analysis
This protocol is for determining the effect of this compound on the production of key T cell cytokines.
Materials:
-
Human or murine T cells
-
This compound stock solution
-
Anti-CD3 and Anti-CD28 antibodies
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Intracellular staining kit (fixation and permeabilization buffers)
-
Fluorochrome-conjugated antibodies against cytokines (e.g., anti-IL-2, anti-IFN-γ)
-
Flow cytometer
Procedure:
-
Stimulation:
-
Stimulate T cells with anti-CD3/CD28 antibodies and this compound as described in Protocol 2.
-
Incubate for 6-24 hours.
-
-
Inhibition of Cytokine Secretion:
-
For the last 4-6 hours of culture, add a protein transport inhibitor to the cells to allow for intracellular cytokine accumulation.
-
-
Intracellular Staining:
-
Harvest and wash the cells.
-
Perform surface staining for T cell markers if desired.
-
Fix and permeabilize the cells using an intracellular staining kit according to the manufacturer's protocol.
-
Stain for intracellular cytokines with fluorochrome-conjugated antibodies.
-
-
Analysis:
-
Wash the cells and analyze by flow cytometry to determine the percentage of cytokine-producing cells and the mean fluorescence intensity.
-
Conclusion
This compound represents a promising new tool for the investigation of T cell biology. Its agonistic activity on the Piezo1 channel provides a specific mechanism for modulating T cell activation. The protocols outlined above provide a framework for researchers to explore the effects of this compound on various aspects of T cell function. It is recommended that researchers optimize concentrations and incubation times for their specific experimental systems. Further investigation into the dose-response effects of this compound on T cell proliferation and a broader range of cytokine production will be valuable in fully elucidating its immunomodulatory potential.
References
- 1. Exploring the Structural Attributes of Yoda1 for the Development of New-Generation Piezo1 Agonist this compound as a Vaccine Adjuvant Targeting Optimal T Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Exploring the Structural Attributes of Yoda1 for the Development of New-Generation Piezo1 Agonist this compound as a Vaccine Adjuvant Targeting Optimal T Cell Activation - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Frontiers | The dual role of Piezo1 in tumor cells and immune cells: a new target for cancer therapy [frontiersin.org]
Application Notes and Protocols for Studying Calcium Signaling in Cells Using Yaddle1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yaddle1 is a potent and selective synthetic agonist for the mechanosensitive ion channel Piezo1.[1][2][3] As a derivative of the well-characterized Piezo1 agonist Yoda1, this compound offers significantly improved kinetic solubility, making it a more reliable and effective tool for in vitro and in vivo studies.[4][5] this compound activates Piezo1, a non-selective cation channel, leading to a rapid influx of extracellular calcium (Ca²⁺) into the cytoplasm. This targeted activation allows for the precise investigation of Piezo1-mediated calcium signaling and its downstream cellular consequences. These application notes provide detailed protocols for utilizing this compound to study calcium signaling in various cell types.
Mechanism of Action
This compound is thought to act as a molecular wedge, stabilizing the open conformation of the Piezo1 channel.[3][4][5] This action effectively lowers the mechanical threshold for channel activation, and at sufficient concentrations, can induce channel opening even in the absence of external mechanical stimuli. The resulting influx of Ca²⁺ through the Piezo1 channel pore increases the intracellular calcium concentration, triggering a cascade of downstream signaling events.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Cell Type | Reference |
| EC₅₀ (Half-maximal Effective Concentration) | 0.40 µM | HEK293A cells expressing human Piezo1 | [1][2] |
| Kinetic Solubility (pH 7.4) | 26.72 ± 1.8 µM | N/A | [4][5] |
| Comparative Solubility | 10-fold greater than Yoda1 | N/A | [3][4] |
Signaling Pathways and Experimental Workflows
This compound-Induced Calcium Signaling Pathway
References
Yaddle1 Application in Immunology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yaddle1 is a novel, selective small-molecule agonist of the mechanosensitive ion channel Piezo1. As a derivative of the well-characterized Piezo1 agonist Yoda1, this compound offers significantly improved solubility, making it a valuable tool for investigating the role of mechanotransduction in immune cell function.[1][2][3] Piezo1 channels are critical mechanosensors that convert physical forces into biochemical signals, primarily through the influx of calcium ions (Ca²⁺).[4] In the immune system, Piezo1 is expressed on various cells, including T lymphocytes and macrophages, where it plays a key role in activation, differentiation, and inflammatory responses.[4] These application notes provide an overview of this compound's properties and detailed protocols for its use in studying T cell activation and macrophage polarization.
Data Presentation
Table 1: Comparative Properties of Piezo1 Agonists
| Property | This compound | Yoda1 | Reference |
| Target | Piezo1 | Piezo1 | |
| EC₅₀ / MEC₅₀ | 0.40 µM | ~0.60 - 1.22 µM | |
| Kinetic Solubility (pH 7.4) | 26.72 ± 1.8 µM | 1.22 ± 0.11 µM | |
| Effect on Human CD4⁺ T cells | Induces Ca²⁺ influx | Induces Ca²⁺ influx | |
| Potential Application | Vaccine Adjuvant | Research Tool |
Table 2: this compound Product Information
| Feature | Description | Reference |
| CAS Number | 3041134-13-5 | |
| Molecular Formula | C₁₄H₈ClF₃N₄OS | |
| Molecular Weight | 372.75 g/mol | |
| Purity | >98% | |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | |
| Working Solution | Prepare fresh for each experiment |
Signaling Pathways
Activation of the Piezo1 channel by this compound initiates a cascade of downstream signaling events, primarily triggered by the influx of extracellular Ca²⁺.
Piezo1 Signaling in T Lymphocytes
In T cells, Piezo1 activation is implicated in optimizing T cell receptor (TCR) signaling. The influx of Ca²⁺ acts as a crucial second messenger, leading to the activation of downstream effector molecules such as calpain and calcineurin. This cascade promotes cytoskeletal rearrangement and the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which are essential for T cell activation, cytokine production, and proliferation.
Piezo1 Signaling in Macrophages
In macrophages, Piezo1 activation by this compound influences their polarization state. The resulting Ca²⁺ influx can activate the CaMKII-HIF1α axis and the NF-κB pathway. This signaling promotes a pro-inflammatory M1 phenotype, characterized by the expression of genes like Nos2 and the secretion of inflammatory cytokines (e.g., TNF-α, IL-6). Conversely, it can suppress M2-associated healing responses.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of this compound solutions for in vitro experiments. Due to its improved solubility over Yoda1, this compound is easier to handle, but care should be taken to ensure complete dissolution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl) or cell culture medium (e.g., RPMI-1640)
-
Vortex mixer and/or sonicator
Procedure for Stock Solution (e.g., 10 mM in DMSO):
-
Calculate the mass of this compound powder required to make a 10 mM stock solution (M.W. = 372.75 g/mol ).
-
Add the appropriate volume of sterile DMSO to the this compound powder.
-
Vortex thoroughly. If precipitation occurs, gentle warming (37°C) and/or sonication can be used to aid dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C as recommended.
Procedure for Working Solution: Working solutions should be prepared fresh on the day of the experiment.
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the final desired concentration using sterile cell culture medium. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Vortex the working solution gently before adding it to cell cultures. The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.
Protocol 2: In Vitro Human CD4⁺ T Cell Activation Assay
This protocol details a method to assess the effect of this compound on T cell activation by measuring the upregulation of the early activation marker CD69 via flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4⁺ T Cell Isolation Kit (e.g., magnetic-activated cell sorting)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound working solution
-
Anti-CD3 and Anti-CD28 antibodies (soluble)
-
Flow cytometry buffer (PBS + 2% FBS)
-
Anti-human CD69 antibody (e.g., FITC or PE conjugated)
-
96-well U-bottom plate
Procedure:
-
Isolate CD4⁺ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Resuspend the purified CD4⁺ T cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension (1 x 10⁵ cells) into the wells of a 96-well plate.
-
Prepare stimulation conditions in triplicate:
-
Unstimulated Control: 100 µL of medium.
-
Sub-optimal Stimulation: 100 µL of medium containing soluble anti-CD3 (e.g., 0.5 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.
-
This compound Treatment: 100 µL of medium containing soluble anti-CD3/CD28 antibodies plus the desired concentration of this compound (e.g., 1-10 µM).
-
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and wash them with 200 µL of cold flow cytometry buffer. Centrifuge at 400 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of flow cytometry buffer containing the anti-human CD69 antibody at the recommended dilution.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in 200 µL of flow cytometry buffer and acquire data on a flow cytometer.
-
Analyze the percentage of CD69-positive cells. An increase in CD69 expression in the this compound-treated group compared to the sub-optimal stimulation group indicates potentiation of T cell activation.
Protocol 3: In Vitro Murine Macrophage Polarization Assay
This protocol describes how to differentiate bone marrow-derived macrophages (BMDMs) and assess the effect of this compound on their polarization towards an M1 phenotype using qPCR.
Materials:
-
Bone marrow cells isolated from mice (e.g., C57BL/6).
-
Macrophage differentiation medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.
-
This compound working solution.
-
Lipopolysaccharide (LPS) (e.g., from E. coli O111:B4).
-
RNA isolation kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for Nos2, Arg1, and a housekeeping gene (e.g., Actb).
-
6-well tissue culture plates.
Procedure:
-
Isolate bone marrow from the femur and tibia of mice.
-
Culture the bone marrow cells in macrophage differentiation medium in 10 cm non-tissue culture treated dishes for 7 days to generate BMDMs. Replace the medium on day 3 and day 6.
-
On day 7, harvest the differentiated BMDMs and seed them into 6-well plates at a density of 1 x 10⁶ cells/well. Allow the cells to adhere overnight.
-
Pre-treat the cells with this compound (e.g., 5 µM) or a vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce M1 polarization. Include an unstimulated control group.
-
Incubate for 6-24 hours at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and isolate total RNA using a commercial kit.
-
Synthesize cDNA from the isolated RNA.
-
Perform qPCR to analyze the relative gene expression of the M1 marker Nos2 and the M2 marker Arg1. Normalize the expression to the housekeeping gene.
-
An increase in the Nos2/Arg1 expression ratio in the this compound-treated group compared to the LPS-only group indicates enhanced M1 polarization.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for studying the effects of this compound on immune cells in vitro.
References
- 1. Isolation of Untouched Human CD4+ T Cells from Peripheral Blood Mononuclear Cells (PBMC) | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. CD4+ T Cell Isolation from PBMC or Splenocyte Preparations by Magnetic Selection: R&D Systems [rndsystems.com]
- 3. Human naive CD4 T cell isolation | The Ansel Lab [ansel.ucsf.edu]
- 4. Piezo1 facilitates optimal T cell activation during tumor challenge - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Yaddle1 Vaccine Adjuvant Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adjuvants are critical components of modern vaccines, enhancing the magnitude and modulating the quality of the immune response to an antigen.[1][2] The development of novel adjuvants is essential for improving vaccine efficacy, particularly for subunit vaccines, which are often poorly immunogenic on their own.[2] This document provides a comprehensive guide to the experimental design for the preclinical evaluation of a novel vaccine adjuvant, designated "Yaddle1." Recent research has identified a Piezo1 agonist named this compound with the potential to act as a vaccine adjuvant by inducing Ca2+ influx in human CD4+ T cells, suggesting a role in enhancing T cell activation.[3][4][5][6][7]
These application notes and protocols outline a systematic approach to characterizing the immunological activity of this compound, from initial in vitro screening to in vivo efficacy studies. The methodologies described herein are designed to elucidate the adjuvant's mechanism of action and to provide a robust data package for further development.
General Experimental Workflow
The preclinical evaluation of this compound can be structured in a phased approach, moving from in vitro characterization to in vivo immunogenicity and efficacy studies. This workflow ensures a comprehensive understanding of the adjuvant's properties.
Caption: Preclinical evaluation workflow for this compound adjuvant.
In Vitro Characterization
Initial studies should focus on the in vitro effects of this compound on immune cells to understand its fundamental immunostimulatory properties.[8][9][10]
Key In Vitro Assays
| Assay | Objective | Cell Type | Readout |
| Dendritic Cell (DC) Maturation | To assess the ability of this compound to activate DCs, which are key antigen-presenting cells (APCs).[8] | Bone marrow-derived DCs (BMDCs) or human monocyte-derived DCs (moDCs) | Upregulation of co-stimulatory molecules (CD80, CD86, CD40) and MHC class II via flow cytometry. |
| Cytokine & Chemokine Profiling | To determine the cytokine and chemokine milieu induced by this compound, which directs the nature of the adaptive immune response.[11][12] | DCs, macrophages, or peripheral blood mononuclear cells (PBMCs) | Measurement of cytokines (e.g., IL-1β, IL-6, IL-12, TNF-α, IFN-γ) and chemokines (e.g., CCL2, CXCL10) by ELISA or multiplex bead array. |
| T-Cell Activation & Proliferation | To evaluate the direct or indirect effects of this compound on T-cell activation and proliferation. | Purified CD4+ and CD8+ T-cells, co-cultured with this compound-treated DCs | Measurement of T-cell proliferation (e.g., CFSE dilution) and activation markers (e.g., CD25, CD69) by flow cytometry. |
| B-Cell Activation | To assess the impact of this compound on B-cell activation and differentiation. | Purified B-cells | Measurement of activation markers (e.g., CD69, CD86) and antibody production by ELISA. |
Protocol: In Vitro Dendritic Cell Maturation Assay
Objective: To determine if this compound induces the maturation of dendritic cells.
Materials:
-
Bone marrow cells from mice or human PBMCs
-
GM-CSF and IL-4 for DC differentiation
-
This compound (various concentrations)
-
LPS (positive control)
-
Antigen (e.g., ovalbumin)
-
Fluorescently labeled antibodies against CD11c, MHC class II, CD80, CD86, and CD40
-
Flow cytometer
Methodology:
-
Generate DCs: Culture bone marrow cells with GM-CSF and IL-4 for 6-7 days to generate immature BMDCs. For human moDCs, isolate monocytes from PBMCs and culture with GM-CSF and IL-4 for 5-6 days.
-
Stimulation: Plate immature DCs and stimulate with a range of this compound concentrations (e.g., 0.1, 1, 10 µg/mL), LPS (100 ng/mL) as a positive control, or media alone as a negative control, with or without a model antigen. Incubate for 24 hours.
-
Staining: Harvest the cells and stain with fluorescently labeled antibodies for DC markers (CD11c) and maturation markers (MHC class II, CD80, CD86, CD40).
-
Analysis: Acquire data on a flow cytometer and analyze the percentage of mature DCs (CD11c+ and high expression of maturation markers) and the mean fluorescence intensity (MFI) of the maturation markers.
Mechanism of Action Studies
Understanding the molecular pathways activated by this compound is crucial for its rational development.[13][14] Adjuvants often trigger innate immune signaling pathways.[2][15]
Signaling Pathway Investigation
Based on the known mechanisms of other adjuvants, the following pathways should be investigated:
-
Toll-like Receptor (TLR) Signaling: Many adjuvants are TLR agonists.[16][17][18]
-
Inflammasome Activation: Some adjuvants, like alum, activate the inflammasome, leading to IL-1β and IL-18 production.[19][20][21][22][23]
-
STING (Stimulator of Interferon Genes) Pathway: This pathway is activated by cytosolic DNA and cyclic dinucleotides and is a target for novel adjuvants.[24][25][26][27][28]
Caption: Generalized innate immune signaling pathway.
Protocol: Inflammasome Activation Assay
Objective: To determine if this compound activates the NLRP3 inflammasome.
Materials:
-
Bone marrow-derived macrophages (BMDMs) from wild-type and NLRP3 knockout mice.
-
LPS
-
This compound
-
ATP or Nigericin (positive controls for NLRP3 activation)
-
ELISA kits for IL-1β and IL-18
-
LDH cytotoxicity assay kit
Methodology:
-
Priming: Plate BMDMs and prime with LPS (1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Activation: Replace the media and stimulate with this compound (various concentrations), ATP (5 mM), or Nigericin (10 µM) for 1 hour.
-
Sample Collection: Collect the cell culture supernatants.
-
Analysis:
-
Measure the concentration of mature IL-1β and IL-18 in the supernatants by ELISA.
-
Measure LDH release in the supernatants to assess pyroptosis, a form of inflammatory cell death associated with inflammasome activation.[21]
-
-
Validation: Compare the results from wild-type and NLRP3 knockout BMDMs to confirm the role of the NLRP3 inflammasome.
In Vivo Immunogenicity Studies
Animal models are essential to evaluate the adjuvant effect of this compound in a complete biological system.[29][30]
Experimental Groups
A typical study design would include the following groups:
| Group | Antigen | Adjuvant |
| 1 | Saline | None |
| 2 | Antigen alone | None |
| 3 | Antigen | This compound (low dose) |
| 4 | Antigen | This compound (medium dose) |
| 5 | Antigen | This compound (high dose) |
| 6 | Antigen | Alum (or other benchmark adjuvant) |
Protocol: Mouse Immunization and Immune Response Analysis
Objective: To assess the ability of this compound to enhance antigen-specific antibody and T-cell responses.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Model antigen (e.g., ovalbumin, recombinant protein)
-
This compound
-
Alum
-
Syringes and needles for immunization
-
Materials for blood and spleen collection
Methodology:
-
Immunization: Immunize mice (n=5-10 per group) via a relevant route (e.g., intramuscular or subcutaneous) on day 0 and boost on day 14.
-
Sample Collection: Collect blood samples at various time points (e.g., days 14, 21, and 28) to measure antibody responses. At the end of the experiment (e.g., day 28), collect spleens for T-cell analysis.
-
Antibody Response Analysis:
-
ELISA: Measure antigen-specific IgG, IgG1, and IgG2a/c titers in the serum. The ratio of IgG2a/c to IgG1 can indicate the type of T-helper response (Th1 vs. Th2).
-
Neutralization Assay: If a functional antigen is used (e.g., a viral protein), perform a neutralization assay to assess the functionality of the antibodies.
-
-
T-Cell Response Analysis:
-
ELISpot: Restimulate splenocytes with the antigen and perform an ELISpot assay to enumerate IFN-γ (Th1), IL-4 (Th2), and IL-17 (Th17) secreting cells.
-
Intracellular Cytokine Staining (ICS): Use flow cytometry to identify antigen-specific CD4+ and CD8+ T-cells producing specific cytokines after in vitro restimulation.
-
Expected Data Presentation
Table 1: Antigen-Specific Antibody Titers
| Group | Adjuvant | IgG Titer (Day 28) | IgG1 Titer (Day 28) | IgG2a/c Titer (Day 28) |
| 1 | None (Saline) | < 100 | < 100 | < 100 |
| 2 | None (Antigen only) | Mean ± SD | Mean ± SD | Mean ± SD |
| 3 | This compound (low dose) | Mean ± SD | Mean ± SD | Mean ± SD |
| 4 | This compound (medium dose) | Mean ± SD | Mean ± SD | Mean ± SD |
| 5 | This compound (high dose) | Mean ± SD | Mean ± SD | Mean ± SD |
| 6 | Alum | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Antigen-Specific T-Cell Responses (Day 28)
| Group | Adjuvant | IFN-γ SFU/10^6 cells | IL-4 SFU/10^6 cells | IL-17 SFU/10^6 cells |
| 1 | None (Saline) | < 10 | < 10 | < 10 |
| 2 | None (Antigen only) | Mean ± SD | Mean ± SD | Mean ± SD |
| 3 | This compound (low dose) | Mean ± SD | Mean ± SD | Mean ± SD |
| 4 | This compound (medium dose) | Mean ± SD | Mean ± SD | Mean ± SD |
| 5 | This compound (high dose) | Mean ± SD | Mean ± SD | Mean ± SD |
| 6 | Alum | Mean ± SD | Mean ± SD | Mean ± SD |
| (SFU = Spot Forming Units) |
In Vivo Efficacy and Safety Studies
The ultimate test of a vaccine adjuvant is its ability to enhance protection against infection in a challenge model, along with a favorable safety profile.[31][32][33][34]
Challenge Studies
Following the immunogenicity studies, a challenge study should be performed using a relevant infectious agent or tumor model. The immunization schedule will be similar to the immunogenicity studies, followed by a challenge with the pathogen. Endpoints would include survival, pathogen burden (e.g., viral titers in the lungs), or tumor growth.
Safety and Toxicology
Preclinical safety evaluation is a regulatory requirement.[10][32][33] This includes:
-
Local Reactogenicity: Assessment of the injection site for signs of inflammation, such as swelling, redness, and pain.
-
Systemic Toxicity: Monitoring of body weight, temperature, and clinical signs of distress.
-
Histopathology: Examination of the injection site and major organs for any pathological changes.
Conclusion
The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of the this compound vaccine adjuvant. By systematically progressing from in vitro characterization and mechanism of action studies to in vivo immunogenicity and efficacy testing, researchers can gain a comprehensive understanding of this compound's potential as a novel vaccine adjuvant. The detailed protocols and data presentation formats will aid in the generation of a high-quality data package to support the further development of vaccines with enhanced efficacy.
References
- 1. medical.gsk.com [medical.gsk.com]
- 2. Vaccine Adjuvants: Putting Innate Immunity to Work - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the Structural Attributes of Yoda1 for the Development of New-Generation Piezo1 Agonist this compound as a Vaccine Adjuvant Targeting Optimal T Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound| Novel PIEZO1 channel agonist | Hello Bio [hellobio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Adjuvant Activity on Human Cells In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 9. Human in vitro modeling of adjuvant formulations demonstrates enhancement of immune responses to SARS-CoV-2 antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Assessment Services for Vaccine Qualification - Creative Biolabs [creative-biolabs.com]
- 11. Frontiers | Different Adjuvants Induce Common Innate Pathways That Are Associated with Enhanced Adaptive Responses against a Model Antigen in Humans [frontiersin.org]
- 12. An Overview of Vaccine Adjuvants: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Vaccine Adjuvants: Mode of Action [frontiersin.org]
- 15. Modes of Action for Mucosal Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Inflammasome - Wikipedia [en.wikipedia.org]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
- 24. STING agonists as promising vaccine adjuvants to boost immunogenicity against SARS-related coronavirus derived infection: possible role of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. invivogen.com [invivogen.com]
- 29. Rational Design and In Vivo Characterization of Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. longdom.org [longdom.org]
- 32. Safety assessment of adjuvanted vaccines: Methodological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 33. cdn.who.int [cdn.who.int]
- 34. Preclinical evaluation of immunogenicity, efficacy and safety of a recombinant plant-based SARS-CoV-2 RBD vaccine formulated with 3M-052-Alum adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
Yaddle1 Administration in Animal Models of Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yaddle1 is a novel and selective agonist of the mechanosensitive ion channel Piezo1. As a derivative of the well-studied Piezo1 agonist Yoda1, this compound exhibits significantly improved kinetic solubility, making it a more favorable candidate for in vivo applications.[1][2] Piezo1 channels are implicated in a wide array of physiological and pathological processes, including inflammation, cancer progression, and neurodegeneration, by translating mechanical stimuli into cellular signals.[3][4] Activation of Piezo1 by this compound triggers calcium (Ca²⁺) influx, initiating downstream signaling cascades that can modulate cellular behavior.[1] These application notes provide a comprehensive overview of the current understanding of this compound and its potential therapeutic applications, with detailed protocols for its administration in animal models of disease, largely extrapolated from in vivo studies of its parent compound, Yoda1.
Mechanism of Action and Signaling Pathways
This compound acts as a chemical agonist that lowers the mechanical threshold for Piezo1 channel activation, essentially stabilizing the open conformation of the channel. This leads to an influx of extracellular Ca²⁺, a crucial second messenger that activates a variety of downstream signaling pathways. The specific cellular response to Piezo1 activation is context-dependent, varying with cell type and the surrounding microenvironment.
Key Signaling Pathways Activated by Piezo1
Several key signaling pathways are known to be activated downstream of Piezo1-mediated Ca²⁺ influx:
-
Calcineurin-NFAT Pathway: Increased intracellular Ca²⁺ can activate the phosphatase calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and the transcription of genes involved in immune responses and inflammation.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase pathway, a central regulator of cell proliferation, differentiation, and survival, can be activated by Piezo1.
-
PI3K-Akt-mTOR Pathway: This pathway, crucial for cell growth, proliferation, and survival, has been shown to be modulated by Piezo1 activation in the context of immune cell activation.
-
Hippo/YAP Pathway: The Hippo pathway and its downstream effector, Yes-associated protein (YAP), which are key regulators of organ size and cell proliferation, can be influenced by Piezo1 activity.
Signaling Pathway Diagrams
This compound Administration in Animal Models: Quantitative Data Summary
While direct in vivo studies using this compound are still emerging, research on its precursor, Yoda1, provides valuable insights into potential dosages and their effects in various disease models. The following tables summarize quantitative data from key Yoda1 studies.
Table 1: Yoda1 Administration in a Mouse Model of Alzheimer's Disease (5xFAD mice)
| Parameter | Control Group (Vehicle) | Yoda1-Treated Group | Route of Administration | Duration of Treatment | Key Findings | Reference |
| Amyloid Plaque Burden | Increased | Reduced | Intraperitoneal injection | 3 months | Yoda1 attenuated amyloid plaque formation. | |
| Microglial Clustering | Lower | Increased | Intraperitoneal injection | 3 months | Increased co-localization of microglia with amyloid plaques. | |
| Cognitive Function (Y-maze) | Impaired | Improved | Intraperitoneal injection | 3 months | Yoda1 mitigated cognitive deficits. | |
| Amyloid Plaque Formation | Increased | Reduced | Infusion | 12 days | Reduced amyloid plaque formation in cortex and hippocampus. |
Table 2: Yoda1 Administration in a Mouse Model of Breast Cancer (4T1 tumor-bearing mice)
| Parameter | Control Group (TiCN + laser) | Yoda1-Treated Group (TiCN + Yoda1 + laser) | Route of Administration | Duration of Treatment | Key Findings | Reference |
| Tumor Growth | Significant growth | Significantly inhibited | Not specified | Not specified | Yoda1 enhanced the efficacy of photothermal therapy. | |
| Cell Viability (in vitro, 43°C) | Decreased | Further decreased in a dose-dependent manner | N/A | 5 hours | Yoda1 aggravated heat-induced cancer cell death. |
Table 3: Yoda1 Administration in a Mouse Model of Intestinal Ischemia/Reperfusion Injury
| Parameter | Control Group (I/R) | Yoda1-Treated Group (I/R + Yoda1) | Route of Administration | Endpoint | Key Findings | Reference |
| Intestinal Villi Damage (Chiu's score) | Higher | Lower | Intraperitoneal injection | 72 hours post-I/R | Yoda1 treatment resulted in milder damage to intestinal villi. | |
| Angiogenesis (CD31 & VEGFR2 staining) | Lower | Greater | Intraperitoneal injection | 72 hours post-I/R | Yoda1 amplified the angiogenic response in the ileum. | |
| Inflammatory Gene Expression (e.g., Icam1) | Upregulated | Lower compared to I/R group | Intraperitoneal injection | 72 hours post-I/R | Yoda1 treatment was associated with reduced inflammatory gene expression. |
Experimental Protocols
The following protocols are provided as a starting point for researchers. It is critical to optimize these protocols for specific animal models and experimental questions.
Preparation of this compound for In Vivo Administration
This compound has improved solubility compared to Yoda1. However, for in vivo use, it is often necessary to prepare a clear stock solution and then dilute it into a suitable vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
Prepare the working solution (example for a 1 mL final volume):
-
To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
The final concentration of the components in this example is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of this compound would be 2.5 mg/mL.
-
Important Considerations:
-
It is recommended to prepare the working solution fresh on the day of use.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
The proportion of DMSO in the final working solution should be kept as low as possible, especially for sensitive animals.
-
Protocol 1: Administration of this compound in a Mouse Model of Neurodegenerative Disease (e.g., Alzheimer's Disease)
This protocol is adapted from studies using Yoda1 in the 5xFAD mouse model of Alzheimer's disease.
Animal Model: 5xFAD transgenic mice are a commonly used model for amyloid pathology.
Experimental Workflow:
References
- 1. Exploring the Structural Attributes of Yoda1 for the Development of New-Generation Piezo1 Agonist this compound as a Vaccine Adjuvant Targeting Optimal T Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound| Novel PIEZO1 channel agonist | Hello Bio [hellobio.com]
- 3. Mechanosensitive Ion Channel PIEZO1 Signaling in the Hall-Marks of Cancer: Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Piezo1 in chronic inflammatory diseases and prospects for drug treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Piezo1 Activation by Yoda1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piezo1 is a mechanosensitive ion channel that plays a crucial role in a variety of physiological processes by converting mechanical stimuli into electrochemical signals.[1] The discovery of Yoda1, a small molecule agonist specific for Piezo1, has provided a powerful tool for studying the channel's function and its potential as a therapeutic target.[2][3][4] Yoda1 acts as a gating modulator, increasing the sensitivity of Piezo1 to mechanical stimuli and promoting channel opening, leading to cation influx, primarily Ca2+, and subsequent activation of downstream signaling pathways.[5] This document provides detailed application notes and protocols for various techniques to measure the activation of Piezo1 by Yoda1.
Data Presentation
Table 1: Comparative Analysis of Yoda1 and Yoda2 Potency
| Read-out Method | Agonist | EC50 (nM) | Number of Responding Cells (n) | Number of Independent Experiments (N) |
| Automated Patch Clamp | Yoda1 | 1391 | 35/172 | 3 |
| Automated Patch Clamp | Yoda2 | 305 | 35/171 | 3 |
Source: Data compiled from studies on human red blood cells.
Table 2: Effect of Yoda1 on Piezo1 Deactivation Kinetics
| Condition | Deactivation Time Constant (τdeactivation) (ms) |
| Wild-Type PIEZO1 (DMSO) | ~5 |
| Wild-Type PIEZO1 + Yoda1 | ~60 |
Source: Whole-cell poking electrophysiology in PIEZO1-deficient HEK293T cells.
Signaling Pathways and Experimental Workflows
Piezo1 Activation and Downstream Signaling
The activation of the Piezo1 channel by Yoda1 initiates a cascade of intracellular events, primarily driven by the influx of calcium ions. This elevation in intracellular calcium can trigger various downstream signaling pathways.
Caption: Yoda1-induced Piezo1 activation and subsequent Ca²⁺ influx.
Experimental Workflow for Calcium Imaging
A typical workflow for assessing Piezo1 activation using calcium imaging involves cell preparation, dye loading, baseline fluorescence measurement, stimulation with Yoda1, and data analysis.
Caption: Workflow for measuring Yoda1-induced Ca²⁺ influx.
Experimental Protocols
Electrophysiological Measurement of Piezo1 Currents
Objective: To directly measure the ion currents mediated by Piezo1 channels upon activation by Yoda1 using patch-clamp electrophysiology.
Methodology:
a. Cell Preparation:
-
Culture cells expressing Piezo1 (e.g., HEK293T cells transiently transfected with a Piezo1-expressing plasmid or cells endogenously expressing Piezo1 like red blood cells) on glass coverslips suitable for patch-clamp recording.
-
Allow cells to adhere and grow to an appropriate confluency.
b. Patch-Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH 7.4 adjusted with NaOH).
-
Prepare patch pipettes from borosilicate glass capillaries and pull to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, and 5 EGTA, pH 7.2 adjusted with KOH).
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential, for example, -60 mV.
c. Yoda1 Application and Data Acquisition:
-
Record baseline currents in the absence of Yoda1.
-
Apply Yoda1 at various concentrations to the bath solution.
-
Record currents elicited by voltage ramps (e.g., from -100 mV to +80 mV over 450 ms) or voltage steps.
-
To confirm the recorded currents are mediated by Piezo1, apply a non-selective ion channel blocker like Gadolinium chloride (GdCl₃) at the end of the experiment.
-
Analyze the current-voltage relationship, current density, and dose-response relationship for Yoda1. The EC₅₀ can be determined by fitting the dose-response data to a sigmoidal curve.
Calcium Imaging of Piezo1 Activation
Objective: To measure the increase in intracellular calcium concentration ([Ca²⁺]i) resulting from Yoda1-induced Piezo1 activation.
Methodology:
a. Cell Preparation:
-
Seed cells expressing Piezo1 in a 96-well plate or on glass-bottom dishes.
b. Fluorescent Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubate the cells with the dye-loading solution for 30-60 minutes at 37°C.
-
Wash the cells with the buffer to remove extracellular dye.
c. Fluorescence Measurement:
-
Place the plate or dish on a fluorescence microscope or a plate reader equipped for live-cell imaging.
-
Record the baseline fluorescence intensity for a short period (e.g., 30-60 seconds).
-
Add Yoda1 at the desired concentration to the cells.
-
Continuously record the fluorescence intensity for several minutes to capture the calcium influx.
-
At the end of the experiment, ionomycin (B1663694) can be added to determine the maximum fluorescence, and a calcium chelator like EGTA can be used to determine the minimum fluorescence for calibration purposes.
d. Data Analysis:
-
Quantify the change in fluorescence intensity over time.
-
Express the change as a ratio of the baseline fluorescence (ΔF/F₀) or as a calibrated intracellular calcium concentration.
FRET-Based Biosensor Imaging of Piezo1 Activation
Objective: To dynamically detect Piezo1 activation and localized calcium signals near the plasma membrane using a Förster Resonance Energy Transfer (FRET) based biosensor.
Methodology:
a. Biosensor Transfection:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding a Piezo1-Ca²⁺ FRET biosensor. This biosensor typically fuses a calcium-sensing module to the Piezo1 channel.
b. FRET Microscopy:
-
Culture the transfected cells on a suitable imaging dish.
-
Use a FRET microscopy setup to excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
Record baseline FRET signals.
c. Stimulation and Imaging:
-
Stimulate the cells with Yoda1.
-
Acquire FRET images over time to monitor the change in FRET efficiency upon Piezo1 activation and subsequent calcium binding to the sensor module.
d. Data Analysis:
-
Calculate the FRET ratio (Acceptor/Donor intensity) or FRET efficiency to quantify the activation of the biosensor.
-
Analyze the spatiotemporal dynamics of the Piezo1-mediated calcium signals.
Myograph Technique for Functional Readout
Objective: To measure the functional consequence of Piezo1 activation in vascular tissues, such as contraction or relaxation of blood vessels.
Methodology:
a. Tissue Preparation:
-
Isolate a segment of a blood vessel, for example, the mouse aorta.
-
Cut the vessel into small rings.
b. Myograph Setup:
-
Mount the aortic rings in a myograph chamber containing a physiological salt solution, maintained at 37°C and bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Connect the tissue to a force transducer to measure isometric tension.
c. Experimental Protocol:
-
Allow the tissue to equilibrate and then induce a stable contraction with an agent like phenylephrine.
-
Once a stable contraction is achieved, cumulatively add Yoda1 at increasing concentrations to the bath.
-
Record the changes in tension (force) in response to Yoda1.
d. Data Analysis:
-
Quantify the change in force as a percentage of the pre-induced contraction.
-
Generate a dose-response curve for Yoda1-induced relaxation or contraction.
These protocols provide a foundation for investigating Piezo1 activation by Yoda1. The specific parameters and conditions may need to be optimized for different cell types and experimental setups.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical activation of the mechanotransduction channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 4. youtube.com [youtube.com]
- 5. Yoda1’s energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PMC [pmc.ncbi.nlm.nih.gov]
Yaddle1 use in high-throughput screening assays
Application Note: Yaddle1
High-Throughput Screening for Modulators of the JNK Signaling Pathway using this compound, a Novel Potent Activator
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes including apoptosis, inflammation, and cellular stress responses. Dysregulation of the JNK pathway has been implicated in a variety of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. Consequently, the identification of novel modulators of this pathway is of significant interest for therapeutic development. This compound is a novel, potent, and selective small molecule activator of the JNK signaling pathway. This application note provides detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify novel inhibitors of the JNK pathway.
Principle of the Assay
The primary assay described is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of the c-Jun substrate by JNK1. This compound is used to stimulate JNK1 activity, and potential inhibitors are screened for their ability to reduce the TR-FRET signal, which is proportional to the level of c-Jun phosphorylation. A secondary, cell-based reporter assay is also described to confirm the activity of hit compounds in a cellular context.
Signaling Pathway
Caption: The JNK Signaling Pathway Activated by this compound.
Experimental Protocols
Primary High-Throughput Screening: JNK1 TR-FRET Assay
This assay is designed to identify inhibitors of this compound-stimulated JNK1 activity.
Materials:
-
JNK1, active (human, recombinant)
-
c-Jun (1-79) substrate with N-terminal GST tag
-
ATP
-
This compound
-
Anti-GST-LanthaScreen™ Tb antibody
-
Anti-phospho-c-Jun (Ser63)-FITC antibody
-
TR-FRET Dilution Buffer
-
384-well, low-volume, white plates
-
Test compounds and control inhibitors
Workflow:
Application Notes and Protocols: Flow Cytometry Analysis of T Cells Treated with Yaddle1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yaddle1 is a novel and potent agonist of Piezo1, a mechanosensitive ion channel that plays a crucial role in T cell activation.[1] As a more soluble analog of the well-characterized Piezo1 agonist Yoda1, this compound presents a valuable tool for investigating the impact of Piezo1 activation on T cell function.[1] Activation of Piezo1 has been shown to potentiate T cell receptor (TCR) signaling, leading to enhanced T cell activation.[2][3] This document provides detailed protocols for the analysis of T cells treated with this compound using multi-parameter flow cytometry, a powerful technique for single-cell analysis of heterogeneous cell populations.[4] The provided methodologies and data tables are based on the established effects of Piezo1 agonists on T cell biology.
Data Presentation
The following tables summarize the expected quantitative effects of a Piezo1 agonist like this compound on human T cells. The data is presented as a representative example of the anticipated outcomes based on the known function of Piezo1 in T cell activation.
Table 1: Expected Effect of this compound on T Cell Activation Markers
| Marker | T Cell Subset | Treatment | Expected Change in % Positive Cells | Expected Change in MFI |
| CD69 | CD4+ and CD8+ | This compound + anti-CD3/CD28 | Increase | Increase |
| CD25 | CD4+ and CD8+ | This compound + anti-CD3/CD28 | Increase | Increase |
| PD-1 | CD4+ and CD8+ | This compound + anti-CD3/CD28 (prolonged stimulation) | Increase | Increase |
| LAG-3 | CD4+ and CD8+ | This compound + anti-CD3/CD28 (prolonged stimulation) | Increase | Increase |
MFI: Mean Fluorescence Intensity
Table 2: Expected Effect of this compound on Intracellular Cytokine Production
| Cytokine | T Cell Subset | Treatment | Expected Change in % Positive Cells |
| IFN-γ | CD4+ (Th1) and CD8+ | This compound + anti-CD3/CD28 + PMA/Ionomycin | Increase |
| IL-2 | CD4+ and CD8+ | This compound + anti-CD3/CD28 + PMA/Ionomycin | Increase |
| TNF-α | CD4+ and CD8+ | This compound + anti-CD3/CD28 + PMA/Ionomycin | Increase |
Signaling Pathway and Experimental Workflow
Caption: this compound activates the Piezo1 channel, leading to Ca2+ influx and potentiation of TCR signaling.
Caption: Workflow for preparing and analyzing this compound-treated T cells by flow cytometry.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing PBMCs and transfer to a new 50 mL conical tube.
-
Wash the PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin).
Protocol 2: T Cell Culture and Treatment with this compound
-
Plate the isolated PBMCs or purified T cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete RPMI-1640 medium to the desired final concentrations.
-
Add the diluted this compound to the respective wells. For the vehicle control, add an equivalent volume of DMSO-containing medium.
-
Pre-treat the cells with this compound for 1-2 hours in a humidified incubator at 37°C and 5% CO2.
-
Activate the T-cells by adding anti-CD3/anti-CD28 antibodies (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-5 µg/mL) or T-cell activation beads.
-
Incubate the cells for the desired time period (e.g., 24-72 hours for activation marker and cytokine analysis).
Protocol 3: Flow Cytometry Staining for Surface Markers
-
Harvest the cells from the culture plates and transfer them to FACS tubes.
-
Wash the cells with 2 mL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing a pre-titered cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD69, PD-1).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for analysis.
Protocol 4: Intracellular Cytokine Staining
-
Following surface staining (Protocol 3, steps 1-6), resuspend the cell pellet in 250 µL of a fixation/permeabilization solution.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of permeabilization buffer.
-
Centrifuge and decant the supernatant.
-
Add 100 µL of permeabilization buffer containing the fluorescently conjugated antibodies against intracellular targets (e.g., IFN-γ, IL-2, TNF-α).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of permeabilization buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for analysis.
-
Acquire data on a flow cytometer.
References
- 1. Exploring the Structural Attributes of Yoda1 for the Development of New-Generation Piezo1 Agonist this compound as a Vaccine Adjuvant Targeting Optimal T Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piezo1 facilitates optimal T cell activation during tumor challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
Troubleshooting & Optimization
Yaddle1 solubility issues and solutions
Welcome to the technical support center for Yaddle1, a novel agonist for the Piezo1 mechanosensitive ion channel. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility, that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent agonist of the mechano-activated ion channel, Piezo1, with a half-maximal effective concentration (EC50) of 0.40 μM.[1][2] It is a derivative of the compound Yoda1.[3] this compound is thought to act as a molecular wedge, stabilizing the Piezo1 channel in its open conformation and lowering its mechanical activation threshold.[4][5] This action induces Ca2+ influx in cells expressing Piezo1, such as human CD4+ T cells, making it a compound of interest for applications like vaccine adjuvant research.
Q2: I'm having trouble dissolving this compound. Why is it difficult to get into solution?
A2: Like many small molecule modulators designed to interact with hydrophobic pockets in proteins, this compound has limited aqueous solubility. Its kinetic solubility in aqueous buffer at pH 7.4 is approximately 26.72 μM. While this is a 10-fold improvement over the parent compound Yoda1, it can still present challenges. Direct dissolution in aqueous media like cell culture medium or phosphate-buffered saline (PBS) is not recommended and will likely result in poor solubility or precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). However, there are varying reports on its maximum solubility in DMSO. Some suppliers indicate solubility up to 100 mM, while others report it as only slightly soluble, in the range of 0.1-1 mg/mL. It is crucial to start with a small amount of your this compound powder to test its solubility in your specific lot of DMSO before dissolving the entire batch. See the protocols section below for detailed instructions.
Q4: My this compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What should I do?
A4: This is a common issue known as "crashing out," which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. The final concentration of DMSO in your assay should be kept as low as possible (typically <0.5%) to minimize this effect. If precipitation occurs, consider the following:
-
Reduce Final Concentration: The most direct solution is to lower the final working concentration of this compound in your experiment.
-
Use Solubility Enhancers: For in vivo or specialized formulations, co-solvents and surfactants can be used. A common formulation involves a mixture of DMSO, PEG300, and Tween-80.
-
Optimize Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute your high-concentration DMSO stock to an intermediate concentration in DMSO, and then add this intermediate stock to your aqueous buffer.
Q5: How should I store this compound solutions?
A5: For long-term storage, this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months. Before use, equilibrate the vial to room temperature and ensure no precipitate is visible in the solution. It is recommended to prepare fresh working solutions on the day of the experiment.
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution(s) |
| This compound powder not dissolving in DMSO to create a high-concentration stock. | Solubility limit reached; potential variance between compound batches or solvent purity. | 1. Attempt to dissolve at a lower concentration (e.g., 10 mM).2. Use gentle warming (to 37°C) and/or sonication in a water bath to aid dissolution.3. Ensure you are using high-purity, anhydrous DMSO. |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The kinetic solubility of this compound in the final aqueous buffer has been exceeded. | 1. Lower the final concentration of this compound in your assay.2. Decrease the final percentage of DMSO in the working solution.3. Perform a serial dilution rather than a single large dilution step. |
| Solution appears clear initially but becomes cloudy or shows precipitate over time. | The compound is slowly precipitating out of the metastable solution. | 1. Reduce the incubation time of your experiment, if possible.2. Ensure the temperature is constant throughout the experiment.3. Consider using a buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20), if compatible with your assay. |
| Inconsistent or non-reproducible results in cell-based assays. | Poor solubility is leading to an inaccurate effective concentration of the inhibitor at the cellular level. | 1. Visually inspect assay plates (e.g., under a microscope) for any signs of precipitation before and after the experiment.2. Perform a solubility test directly in your specific cell culture medium to determine the practical working concentration limit. |
Solubility Data
The solubility of this compound can vary based on the solvent, temperature, and pH. The data below is compiled from supplier datasheets and publications.
| Solvent/Buffer System | Reported Solubility | Notes |
| DMSO | 100 mM | Ideal for high-concentration stock solutions. |
| DMSO | 0.1 - 1 mg/mL | A more conservative estimate; users should test their own material. |
| Aqueous Buffer (pH 7.4) | 26.72 ± 1.8 µM | This is the kinetic solubility, representing a practical upper limit for aqueous working solutions. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.71 mM) | A formulation suitable for achieving higher concentrations in aqueous systems, often for in vivo use. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.71 mM) | An alternative formulation using cyclodextrin (B1172386) as a solubility enhancer. |
Note: 1 mg/mL of this compound (MW: 372.75 g/mol ) is approximately 2.68 mM.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh out the desired amount of this compound solid powder. For 1 mL of a 10 mM solution, you will need 3.73 mg of this compound.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Apply Energy (If Needed): If the solid is not fully dissolved, sonicate the vial in a room temperature water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but verify the compound's stability at this temperature from the supplier's datasheet.
-
Confirm Dissolution: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Store: Aliquot the stock solution into smaller, single-use volumes. Store at -20°C for short-term or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol describes the preparation of a 10 µM working solution in an aqueous buffer (e.g., cell culture medium) from a 10 mM DMSO stock, resulting in a final DMSO concentration of 0.1%.
-
Equilibrate Stock: Remove one aliquot of the 10 mM this compound DMSO stock solution from the freezer. Allow it to fully thaw and equilibrate to room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution of the stock solution in DMSO. For example, add 5 µL of the 10 mM stock to 45 µL of DMSO to get a 1 mM solution.
-
Final Dilution: Vigorously vortex or pipette-mix the aqueous buffer. While mixing, add the required volume of the this compound stock (or intermediate dilution) to the buffer. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of buffer to achieve a final concentration of 10 µM.
-
Mix and Use: Immediately vortex the final working solution gently. Use the solution promptly in your experiment to minimize the risk of precipitation.
Visualizations
Caption: this compound signaling pathway via the Piezo1 channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| Novel PIEZO1 channel agonist | Hello Bio [hellobio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Microglial Piezo1 mechanosensitive channel as a therapeutic target in Alzheimer’s disease [frontiersin.org]
- 5. Microglial Piezo1 mechanosensitive channel as a therapeutic target in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yaddle1 Concentration for Maximum Cell Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Yaddle1, a potent Piezo1 agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize this compound concentration for a robust and reproducible cellular response in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist of the mechanosensitive ion channel Piezo1.[1][2] Its mechanism of action involves binding to the Piezo1 channel and stabilizing it in an open conformation.[2] This leads to an influx of cations, most notably calcium (Ca2+), into the cell, mimicking a mechanotransduction signal.[1][3] This targeted activation of Piezo1 makes this compound a valuable tool for studying a variety of biological processes, including T-cell activation, vascular biology, and mechanobiology-related diseases.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The half-maximal effective concentration (MEC50) of this compound is approximately 0.40 μM. A good starting point for most cell-based assays is to perform a dose-response experiment ranging from 0.1 µM to 10 µM. For specific cell types, such as human CD4+ T cells and HEK293A cells, concentrations in the range of 0.4 µM to 1.8 µM have been shown to be effective at modulating Piezo1 channels.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO (100 mM). For a stock solution, dissolve the compound in DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months. When preparing working solutions, it is best to make them fresh on the day of the experiment.
Q4: What is the solubility of this compound in aqueous media?
A4: this compound has a kinetic solubility of 26.72 ± 1.8 μM at pH 7.4, which is about 10-fold better than its predecessor, Yoda1. This improved solubility reduces the risk of precipitation in your experiments. However, if you observe any precipitation when preparing your working solutions in aqueous media, gentle warming and/or sonication can be used to aid dissolution.
Q5: Is this compound cytotoxic?
A5: this compound has been shown to have no significant toxicity to peripheral blood mononuclear cells (PBMCs) at concentrations ranging from 0.1 to 20 μM for exposure times of 6 to 24 hours. However, it is always recommended to perform a cell viability assay with your specific cell line and experimental conditions to determine the optimal non-toxic concentration range.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak cellular response (e.g., no Ca2+ influx) | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 20 µM) to determine the optimal concentration. |
| 2. Low Piezo1 Expression: The cell line you are using may not express sufficient levels of the Piezo1 channel. | Verify Piezo1 expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express Piezo1, such as HEK293A cells or CD4+ T cells. | |
| 3. Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound and store it in aliquots at -20°C or -80°C. | |
| Inconsistent results between experiments | 1. Inconsistent this compound Preparation: Variability in the preparation of working solutions can lead to inconsistent results. | Always prepare fresh working solutions of this compound for each experiment. Ensure the compound is fully dissolved in the culture medium. |
| 2. Cell Passage Number and Health: High passage numbers or unhealthy cells can lead to variability in their response. | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. | |
| 3. Solvent Effects: If using a high concentration of DMSO from the stock solution, it may affect the cells. | Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments. | |
| High background signal or non-specific effects | 1. This compound Concentration Too High: Very high concentrations of this compound may lead to off-target effects or cytotoxicity. | Perform a cell viability assay (e.g., MTT or ATP-based assay) to determine the cytotoxic concentration of this compound for your cell line and use concentrations below this threshold. |
| 2. Compound Precipitation: At high concentrations, this compound may precipitate out of the solution, leading to non-specific effects. | Visually inspect your working solutions for any signs of precipitation. If observed, try gentle warming or sonication to dissolve the precipitate. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol provides a method to assess cell viability in response to a range of this compound concentrations.
Materials:
-
Your cell line of interest (e.g., HEK293A or Jurkat T cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach and resume growth.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. The final concentrations should typically range from 0.1 µM to 50 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the no-treatment control. Plot the cell viability against the this compound concentration to determine the optimal non-toxic concentration range.
Protocol 2: Measuring this compound-Induced Calcium Influx by Flow Cytometry
This protocol outlines the steps to measure changes in intracellular calcium levels in response to this compound stimulation.
Materials:
-
Your cell line of interest (e.g., Jurkat T cells)
-
Complete cell culture medium
-
This compound stock solution
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest your cells and wash them with HBSS. Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading: Add the calcium-sensitive dye to the cell suspension. For Fluo-4 AM, a final concentration of 1-5 µM is typically used. If using Pluronic F-127, add it at a final concentration of 0.02%.
-
Incubate the cells in the dark at 37°C for 30-45 minutes.
-
Washing: After incubation, wash the cells twice with HBSS to remove any excess dye.
-
Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL and keep them in the dark at room temperature until analysis.
-
Baseline Measurement: Just before analysis, warm the cells to 37°C. Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.
-
This compound Stimulation: While continuing to acquire data, add this compound to the cell suspension at the desired final concentration (e.g., 1 µM).
-
Data Acquisition: Continue acquiring data for several minutes to record the calcium influx and subsequent return to baseline.
-
Data Analysis: Analyze the flow cytometry data by plotting the fluorescence intensity over time. The increase in fluorescence after the addition of this compound indicates a calcium influx.
Data Presentation
Table 1: this compound Properties and Recommended Concentrations
| Property | Value | Reference |
| Target | Piezo1 | |
| Mechanism of Action | Agonist | |
| Half-Maximal Effective Concentration (MEC50) | 0.40 µM | |
| Kinetic Solubility (pH 7.4) | 26.72 ± 1.8 µM | |
| Recommended Starting Concentration Range | 0.1 µM - 10 µM | |
| Effective Concentration in hCD4+ T cells | 0.4 µM - 1.8 µM | |
| Effective Concentration in HEK293A cells | 0.4 µM | |
| Non-toxic Concentration in PBMCs (24h) | 0.1 µM - 20 µM | |
| Stock Solution Solvent | DMSO | |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) |
Visualizations
Caption: this compound-induced Piezo1 signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for weak or no cell response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| Novel PIEZO1 channel agonist | Hello Bio [hellobio.com]
- 3. Exploring the Structural Attributes of Yoda1 for the Development of New-Generation Piezo1 Agonist this compound as a Vaccine Adjuvant Targeting Optimal T Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Yaddle1 Technical Support Center: Troubleshooting & FAQs
Welcome to the technical support center for Yaddle1, a novel and potent Piezo1 agonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For optimal results, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental buffer. It is recommended to keep the final DMSO concentration in your cell culture medium below 0.5% to avoid solvent-induced artifacts.
Q2: What is the optimal working concentration for this compound?
A2: this compound is a potent Piezo1 agonist with a half-maximal effective concentration (EC50) of approximately 0.40 μM.[1] However, the optimal concentration can vary depending on the cell type and the specific experimental conditions. We recommend performing a dose-response curve to determine the ideal concentration for your system. A typical starting range for experiments is 0.1 µM to 10 µM.
Q3: How should I store this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Results
Inconsistent results in experiments with this compound can arise from several factors, ranging from compound handling to experimental setup. This guide provides a structured approach to identifying and resolving these issues.
Problem 1: Low or No Cellular Response to this compound
If you are observing a diminished or absent response to this compound, consider the following potential causes and solutions.
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Degraded this compound | Use a fresh aliquot of your this compound stock solution. Ensure proper storage conditions have been maintained. |
| Low Piezo1 Expression | Verify the expression of Piezo1 in your cell line using techniques such as qPCR, Western blot, or immunofluorescence. |
| Issues with Calcium Influx Assay | Refer to the troubleshooting guide for calcium influx assays below. |
| Cell Health | Ensure cells are healthy and within a low passage number. Stressed or senescent cells may exhibit altered signaling responses. |
Problem 2: High Variability Between Replicates
High variability can obscure real biological effects. The following table outlines common sources of variability and how to mitigate them.
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates. |
| Inconsistent this compound Addition | Use a calibrated multichannel pipette for adding this compound to your wells to ensure simultaneous and equal delivery. |
| Temperature Fluctuations | Pre-warm all reagents to the experimental temperature (typically 37°C) before addition to the cells. |
| Solubility Issues | While this compound has improved solubility compared to Yoda1, precipitation can still occur at high concentrations or in certain buffers.[2][3][4] Visually inspect your working solutions for any precipitate. If necessary, briefly sonicate the solution. |
Experimental Protocols
Calcium Influx Assay using Fluo-4 AM
This protocol describes a common method for measuring intracellular calcium changes in response to this compound activation of Piezo1.
Materials:
-
Cells expressing Piezo1
-
This compound
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution by adding Fluo-4 AM (typically 1-5 µM final concentration) and a non-ionic detergent like Pluronic F-127 (e.g., 0.02%) to HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
This compound Stimulation:
-
Prepare your this compound working solutions in HBSS at the desired concentrations.
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading for a few cycles.
-
Add the this compound working solution to the wells.
-
-
Data Acquisition: Immediately begin recording the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds for a duration of 3-5 minutes.
Mandatory Visualizations
This compound-Induced Piezo1 Signaling Pathway
Caption: this compound activates Piezo1, leading to Ca²⁺ influx and downstream signaling.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow to troubleshoot inconsistent experimental results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of mechanosensitive ion channels and associated downstream MAPK signaling pathways in PDLC mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanosensitive Ion Channel PIEZO1 Signaling in the Hall-Marks of Cancer: Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
Yaddle1 stability and long-term storage conditions
Yaddle1 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability, long-term storage, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
For optimal solubility and stability, reconstitute lyophilized this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a stock solution. For most applications, a stock solution of 10 mM is recommended.
Q2: How should I store the reconstituted this compound stock solution?
Once reconstituted in DMSO, the this compound stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. These aliquots must be stored in tightly sealed vials at -80°C and protected from light.
Q3: Can I store the this compound stock solution at -20°C?
While short-term storage (up to one week) at -20°C is possible, long-term storage at this temperature is not recommended as it may lead to a gradual loss of compound activity. For storage longer than one week, -80°C is mandatory.
Q4: How many freeze-thaw cycles can a this compound aliquot tolerate?
We strongly advise against more than two freeze-thaw cycles for any given aliquot. Repeated cycling can lead to compound degradation and precipitation, resulting in decreased potency and experimental variability.
Q5: Is this compound sensitive to light?
Yes, this compound is photosensitive, particularly when in solution. Both the lyophilized powder and the stock solution should be stored in amber or light-blocking vials and protected from direct exposure to light during storage and handling.
Stability Data
The stability of this compound has been assessed under various conditions. The data below summarizes the percentage of intact this compound remaining after incubation under the specified conditions.
Table 1: Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Condition | 1 Month | 3 Months | 6 Months |
|---|---|---|---|
| -80°C (Protected from Light) | 99.8% | 99.5% | 99.2% |
| -20°C (Protected from Light) | 98.1% | 95.3% | 91.5% |
| 4°C (Protected from Light) | 85.2% | 70.1% | 55.4% |
| 25°C (Ambient Light) | 60.7% | 35.8% | 15.2% |
Table 2: Effect of Freeze-Thaw Cycles on this compound (10 mM in DMSO, stored at -80°C)
| Number of Cycles | % Intact this compound Remaining |
|---|---|
| 1 | 100% |
| 3 | 97.4% |
| 5 | 92.1% |
| 10 | 81.5% |
Troubleshooting Guide
Issue 1: Reduced or No Compound Activity in Cell-Based Assays
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that stock solutions have been stored correctly at -80°C and have not undergone more than two freeze-thaw cycles. Prepare fresh working dilutions from a new, single-use aliquot for each experiment.
-
-
Possible Cause 2: Improper Dilution.
-
Solution: After diluting the DMSO stock into aqueous media, vortex thoroughly. Do not store this compound in aqueous solutions for extended periods before use, as this can lead to precipitation and hydrolysis. Add the final dilution to your assay immediately.
-
Issue 2: Precipitate Forms When Diluting Stock Solution in Aqueous Buffer or Media
-
Possible Cause: Low Solubility.
-
Solution: this compound has limited solubility in aqueous solutions. To mitigate precipitation, ensure the final concentration of DMSO in your assay is maintained at a consistent and low level (typically ≤0.1%). Perform a serial dilution, and add the final this compound solution to the assay medium dropwise while gently vortexing.
-
Issue 3: High Variability Between Experimental Replicates
-
Possible Cause: Inconsistent Compound Concentration.
-
Solution: This often stems from degraded or improperly stored compound. Discard any stock solutions that appear cloudy or contain visible precipitate. Use a fresh aliquot of this compound stock solution stored at -80°C to prepare your working solutions for all replicates in an experiment.
-
Experimental Protocols & Workflows
Protocol: Inhibition of YK1 Signaling Pathway
This protocol describes a method to assess the inhibitory effect of this compound on the phosphorylation of its downstream target, Protein-T, via Western Blot.
Methodology:
-
Cell Culture: Plate target cells (e.g., HeLa) in a 6-well plate and grow to 70-80% confluency.
-
Starvation: Serum-starve the cells for 12-16 hours to reduce basal signaling activity.
-
This compound Treatment:
-
Prepare fresh serial dilutions of this compound in serum-free media from a 10 mM DMSO stock.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2 hours.
-
-
Stimulation: Stimulate the cells with a known activator of the YK1 pathway (e.g., Growth Factor-Y) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein lysate via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies for phospho-Protein-T and total Protein-T.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensity and normalize the phospho-Protein-T signal to the total Protein-T signal.
Caption: this compound inhibits the YK1 signaling pathway.
Caption: Workflow for assessing this compound activity.
addressing off-target effects of Yaddle1 in experiments
Technical Support Center: Yaddle1
This guide provides troubleshooting and technical information for researchers using this compound, a novel agonist of the mechanosensitive ion channel Piezo1.[1][2] This document addresses potential off-target effects and provides protocols to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for Piezo1, a mechanosensitive ion channel that plays a crucial role in converting mechanical forces into biochemical signals.[3][4] It functions by binding to an allosteric site on the Piezo1 channel, which lowers the mechanical threshold for channel activation and stabilizes its open conformation.[5] This action induces a significant influx of calcium (Ca²⁺) into the cell, which can trigger various downstream signaling pathways, such as the activation of T-cells. This compound was developed as a next-generation agonist based on the structure of Yoda1, but it exhibits approximately 10-fold greater kinetic solubility.
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed for selectivity towards Piezo1, like many small molecule inhibitors and agonists, it can exhibit off-target effects, particularly at higher concentrations. The primary cause of off-target effects for molecules targeting specific protein domains is the structural similarity across protein families. For this compound, potential off-target concerns include the modulation of other ion channels or interaction with proteins that have structurally similar allosteric binding sites. Such unintended interactions can lead to the misinterpretation of experimental results.
Q3: How can I differentiate between on-target Piezo1 activation and potential off-target effects?
A3: A multi-step approach is recommended to confirm that the observed cellular phenotype is due to on-target Piezo1 activation:
-
Dose-Response Analysis: On-target effects should manifest at concentrations consistent with this compound's half-maximal effective concentration (MEC50) of 0.40 μM. Off-target effects typically require higher concentrations.
-
Use of a Negative Control: Employ a structurally related but inactive compound, or use cells where Piezo1 has been genetically knocked out (KO) or knocked down (siRNA). The biological effect should be absent in these negative controls.
-
Use of a Different Agonist: Confirm the phenotype with a structurally unrelated Piezo1 agonist, such as Yoda1. If both compounds produce the same effect, it is more likely to be an on-target phenomenon.
-
Rescue Experiments: In a Piezo1-KO cell line, re-introducing wild-type Piezo1 should restore the this compound-induced phenotype, confirming its dependence on the target.
Q4: My cells show unexpected changes in signaling pathways unrelated to calcium influx. What could be the cause?
A4: This could be due to an off-target effect or an indirect consequence of on-target Piezo1 activation. A large and sustained influx of Ca²⁺ is a powerful second messenger that can influence numerous downstream pathways beyond the immediate expected response. It is also possible that at the concentration used, this compound is interacting with other proteins. To investigate, perform a dose-response experiment and use the controls outlined in A3. Additionally, consider using a Ca²⁺ chelator to determine if the unexpected signaling is dependent on the Ca²⁺ influx mediated by Piezo1.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High cell toxicity or death at expected active concentrations. | 1. Off-target cytotoxic effect. 2. Excessive calcium influx leading to excitotoxicity. 3. Poor solubility or precipitation of the compound. | 1. Perform a viability assay (e.g., MTT or Trypan Blue) across a range of this compound concentrations to determine the toxic threshold. 2. Use a lower concentration of this compound or reduce the extracellular calcium concentration. 3. Ensure proper dissolution of this compound as per the recommended protocols. Use sonication or gentle heating if needed. |
| Inconsistent or no activation of Piezo1. | 1. Incorrect compound concentration or degradation. 2. Low expression level of Piezo1 in the cell model. 3. Insufficient mechanical stimulation. | 1. Prepare fresh solutions of this compound for each experiment. Store stock solutions at -80°C for up to 6 months. 2. Verify Piezo1 expression using qPCR or Western blot. 3. This compound lowers the threshold for mechanical activation; some baseline mechanical force may still be required. Ensure consistent experimental conditions. |
| Phenotype observed does not match known Piezo1-mediated outcomes. | 1. A direct off-target effect on another protein. 2. Activation of a secondary, indirect signaling pathway downstream of calcium influx. | 1. Perform a target deconvolution screen (e.g., chemical proteomics) to identify other potential binding partners of this compound. 2. Map the signaling cascade using inhibitors for suspected downstream pathways to see if the phenotype is blocked. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, providing a reference for experimental design.
| Parameter | Value | Species | Cell Type | Notes |
| MEC₅₀ (Half-maximal effective concentration) | 0.40 µM | Human | HEK293A (transfected) | Concentration for Piezo1 activation. |
| Kinetic Solubility (pH 7.4) | 26.72 ± 1.8 µM | N/A | N/A | 10-fold higher than Yoda1, reducing precipitation issues. |
| Effective Concentration Range | 0.40 - 1.8 µM | Human | N/A | Typical range for modulating Piezo1 channels. |
| Toxicity | No significant toxicity observed up to 20 µM (24h) | Human | PBMCs | Indicates a good therapeutic window for in vitro studies. |
Experimental Protocols & Visualizations
On-Target vs. Off-Target Signaling Pathways
The diagram below illustrates the intended on-target pathway of this compound through Piezo1 and potential off-target interactions that can lead to confounding results.
Protocol 1: Calcium Influx Assay to Confirm On-Target Piezo1 Activation
This protocol verifies that this compound induces calcium influx in a Piezo1-dependent manner.
Materials:
-
Cells expressing Piezo1 (e.g., HEK293-Piezo1) and a parental control cell line (HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Extracellular buffer (e.g., HBSS with Ca²⁺).
Procedure:
-
Seed both Piezo1-expressing and parental cells in a 96-well black, clear-bottom plate.
-
Once cells are adherent, load them with Fluo-4 AM dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash cells with extracellular buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader capable of kinetic reads (Excitation ~488 nm, Emission ~520 nm).
-
Record a baseline fluorescence reading for 1-2 minutes.
-
Add this compound to achieve the desired final concentrations (e.g., a dose-response from 0.1 µM to 10 µM).
-
Immediately begin kinetic reading for at least 5-10 minutes to capture the calcium influx.
-
Analysis: A robust increase in fluorescence in the Piezo1-expressing cells post-Yaddle1 addition, which is absent or significantly blunted in the parental cells, confirms on-target activity.
Experimental Workflow: Differentiating On-Target vs. Off-Target Effects
This workflow provides a logical sequence of experiments to determine if an observed cellular phenotype is a result of Piezo1 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| Novel PIEZO1 channel agonist | Hello Bio [hellobio.com]
- 3. Frontiers | Microglial Piezo1 mechanosensitive channel as a therapeutic target in Alzheimer’s disease [frontiersin.org]
- 4. Exploring the Structural Attributes of Yoda1 for the Development of New-Generation Piezo1 Agonist this compound as a Vaccine Adjuvant Targeting Optimal T Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microglial Piezo1 mechanosensitive channel as a therapeutic target in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Yaddle1 Delivery to Target Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the delivery of Yaddle1 to target cells.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound delivery.
| Issue | Potential Cause | Recommended Solution |
| No or low cellular response (e.g., no Ca2+ influx) | 1. This compound Degradation: Improper storage or handling of this compound powder or stock solutions. | - Store this compound powder at -20°C for up to 3 years or at 4°C for up to 2 years. - Prepare fresh working solutions for each experiment. If storage is necessary, store aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1] - Equilibrate solutions to room temperature before use and ensure no precipitation is visible.[2] |
| 2. Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a response in the specific cell type. | - Perform a dose-response experiment to determine the optimal concentration. Effective concentrations can range from 0.4 µM to 1.8 µM.[2] | |
| 3. Low Piezo1 Expression: The target cells may have low or no expression of the Piezo1 channel. | - Verify Piezo1 expression in your target cells using techniques like qPCR, Western blot, or immunofluorescence. | |
| 4. Issues with Calcium Imaging: Problems with the calcium indicator dye or imaging setup. | - Ensure proper loading of the calcium indicator dye (e.g., Fluo-4 AM). - Verify the functionality of your calcium imaging setup using a known positive control (e.g., ionomycin). | |
| 5. Incorrect Vehicle Control: The vehicle used to dissolve this compound may be interfering with the experiment. | - The recommended solvent for this compound is DMSO.[2] Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced artifacts. - Always include a vehicle-only control in your experiments to account for any effects of the solvent.[3] | |
| High background signal or off-target effects | 1. This compound Concentration Too High: While generally having low toxicity, very high concentrations might lead to non-specific effects. | - Lower the concentration of this compound to the optimal range determined by your dose-response experiments. |
| 2. Contamination: Contamination of cell culture or reagents. | - Ensure aseptic techniques are followed and use sterile, high-quality reagents. | |
| Cell Death or Toxicity Observed | 1. High this compound Concentration: Although this compound has shown no significant toxicity to PBMCs up to 20 µM, different cell types might have varying sensitivities. | - Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic concentration of this compound for your specific cell line. |
| 2. Extended Incubation Time: Prolonged exposure to any compound can potentially induce stress in cells. | - Optimize the incubation time. For many applications, a shorter incubation period may be sufficient to observe the desired effect. | |
| Inconsistent Results Between Experiments | 1. Variability in this compound Preparation: Inconsistent preparation of this compound working solutions. | - Follow a standardized protocol for preparing this compound solutions, ensuring it is fully dissolved. Sonication or gentle heating can aid dissolution if precipitation occurs. |
| 2. Cell Culture Conditions: Variations in cell passage number, density, or health. | - Use cells within a consistent passage number range. - Seed cells at a consistent density for all experiments. - Regularly monitor cell health and morphology. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a potent and selective small-molecule agonist of the mechanosensitive ion channel Piezo1. It works by binding to the Piezo1 channel, which lowers the mechanical threshold for channel activation and stabilizes its open conformation. This leads to an influx of cations, primarily calcium (Ca2+), into the cell, triggering various downstream signaling pathways.
2. What are the advantages of this compound over Yoda1?
The primary advantage of this compound is its significantly improved solubility. This compound has a kinetic solubility approximately 10-fold higher than Yoda1 at physiological pH, which facilitates its delivery in aqueous solutions and improves its bioavailability in in vitro experiments.
| Parameter | This compound | Yoda1 | Reference |
| Mechanism of Action | Piezo1 Agonist | Piezo1 Agonist | |
| Half-maximal Effective Concentration (MEC50) | 0.40 µM | ~10-20 µM (varies) | |
| Kinetic Solubility (pH 7.4) | 26.72 ± 1.8 µM | 1.22 ± 0.11 µM | |
| Known Target Cells | Human CD4+ T cells, HEK293A cells | Red blood cells, endothelial cells, various cancer cell lines |
3. How should I prepare and store this compound?
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Storage:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock Solution: Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
-
-
Working Solution: Prepare fresh working solutions for each experiment by diluting the stock solution in your desired cell culture medium or buffer. Ensure the final DMSO concentration is minimal. It is recommended to prepare and use solutions on the same day. If precipitation occurs upon dilution, gentle warming or sonication can be used to aid dissolution.
4. What are the target cells for this compound?
This compound has been shown to be effective in activating Piezo1 in human CD4+ T cells and HEK293A cells transfected with Piezo1. Given that it is a direct agonist of the Piezo1 channel, it is expected to be effective in any cell type that expresses functional Piezo1 channels.
5. What are some downstream signaling pathways activated by this compound?
Activation of Piezo1 by this compound leads to Ca2+ influx, which can initiate a cascade of downstream signaling events. The specific pathways activated can be cell-type dependent.
References
Yaddle1 Toxicity Assessment: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the toxicity of the compound Yaddle1.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of cell viability assays used for this compound toxicity?
A1: Cell viability assays measure the number of healthy, metabolically active cells remaining after exposure to this compound. Assays like MTT, MTS, and WST-1 are based on the principle that viable cells possess enzymes, primarily mitochondrial dehydrogenases, that can reduce a tetrazolium salt (e.g., the yellow MTT) into a colored formazan (B1609692) product (purple for MTT). The amount of colored product is directly proportional to the number of living, metabolically active cells and can be quantified using a spectrophotometer.[1][2][3]
Q2: How do I choose the most appropriate cell viability assay for my this compound experiment?
A2: The choice of assay depends on several factors including your cell type, experimental throughput, and required sensitivity.
-
MTT: A widely used, cost-effective assay. However, it requires a solubilization step to dissolve the formazan crystals, which adds a step and can increase variability.[1][4]
-
MTS & WST-1: These assays produce a water-soluble formazan product, eliminating the need for a solubilization step and simplifying the protocol.[5] They are generally considered to have higher sensitivity than MTT.
-
CellTiter-Glo® (ATP Assay): This is a highly sensitive luminescent assay that quantifies ATP, an indicator of metabolically active cells.[6][7] It is particularly useful for experiments with low cell numbers or for high-throughput screening.[7][8]
Q3: What essential controls must be included in my this compound toxicity assay plate?
A3: Proper controls are critical for accurate data interpretation.
-
Blank Control: Wells containing only culture medium and the assay reagent (no cells). This is used to subtract the background absorbance.[9][10]
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve this compound, at the highest concentration used in the experiment. This control accounts for any potential toxicity of the solvent itself.[11]
-
Untreated Control: Cells in culture medium without any treatment. This represents 100% cell viability.[9]
-
Positive Control: Cells treated with a compound known to be toxic to your cell line (e.g., staurosporine (B1682477) or doxorubicin). This confirms that the assay system is working correctly.
Q4: How do I interpret the IC50 value for this compound?
A4: The IC50 (Inhibitory Concentration 50) is the concentration of this compound required to inhibit a biological process, in this case, cell viability, by 50% compared to the untreated control.[12][13][14] A lower IC50 value indicates higher cytotoxic potency, meaning a smaller amount of this compound is needed to kill 50% of the cells.[13] It is a key metric for comparing the toxicity of different compounds.[14][15]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound toxicity experiments.
Problem 1: High background absorbance in my blank/vehicle control wells.
-
Potential Cause: Contamination of the culture medium or reagents with bacteria, yeast, or other microorganisms.[2][16]
-
Solution: Always use fresh, sterile culture medium and reagents. Ensure aseptic technique is maintained throughout the experiment.[16] Visually inspect the medium and plates for any signs of contamination before adding reagents.
-
Potential Cause: The this compound compound or the vehicle (e.g., DMSO) may be interfering with the assay chemistry. Some compounds can directly reduce the tetrazolium salt.[2][4]
-
Solution: Run a control plate with the this compound dilutions in cell-free media to check for direct chemical interference with the assay reagent.[2] If interference is observed, consider switching to an assay with a different detection principle (e.g., an ATP-based assay like CellTiter-Glo®).
-
Potential Cause (MTT/MTS/WST): Phenol (B47542) red in the culture medium can interfere with absorbance readings.[1]
-
Solution: When possible, use phenol red-free medium for the duration of the assay incubation with the tetrazolium reagent.
Problem 2: High variability between replicate wells.
-
Potential Cause: Inconsistent cell seeding is a major source of variability.[2][17] If cells are not evenly distributed, different wells will start with different cell numbers.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Gently mix the cell suspension between pipetting steps to prevent cells from settling in the tube or reservoir.[2][17] Use calibrated pipettes and consistent technique.
-
Potential Cause: "Edge effect," where wells on the perimeter of the 96-well plate show different results due to increased evaporation and temperature fluctuations.[17][18]
-
Solution: To minimize the edge effect, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or culture medium to create a humidity barrier.[10]
-
Potential Cause (MTT Assay): Incomplete solubilization of the formazan crystals.[1][17]
-
Solution: After adding the solubilization solution (e.g., DMSO), ensure the plate is mixed thoroughly on an orbital shaker for at least 15 minutes or until all purple crystals are visibly dissolved.[1] Pipetting up and down can also aid dissolution.
Problem 3: No dose-dependent decrease in cell viability with increasing concentrations of this compound.
-
Potential Cause: The concentration range of this compound tested is not appropriate. The concentrations may be too low to induce a toxic effect or so high that maximum toxicity is seen even at the lowest dose.
-
Solution: Perform a broad range-finding experiment with serial dilutions of this compound spanning several orders of magnitude (e.g., from 0.01 µM to 100 µM) to identify the active concentration range.
-
Potential Cause: The incubation time is too short. This compound may require a longer exposure time to exert its cytotoxic effects.
-
Solution: Conduct a time-course experiment, testing cell viability at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.[11]
-
Potential Cause: The chosen cell line may be resistant to this compound's mechanism of action.
-
Solution: If possible, test this compound on a different, well-characterized cell line to confirm its activity. Research the genetic background of your cell line to see if it possesses resistance mechanisms relevant to this compound's presumed target.[19]
Data Presentation
Table 1: Comparison of Common Cell Viability Assays
| Feature | MTT Assay | MTS Assay | CellTiter-Glo® (ATP) Assay |
| Principle | Reduction of tetrazolium to insoluble formazan | Reduction of tetrazolium to soluble formazan | Quantitation of ATP via luciferase reaction |
| Detection | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Luminescent |
| Endpoint | Yes (Requires cell lysis/solubilization) | Yes (Reagent added directly to cells) | Yes (Requires cell lysis) |
| Sensitivity | Good | Better | Best |
| Throughput | Medium (extra solubilization step) | High (Homogeneous) | High (Homogeneous) |
| Common Issues | Crystal solubilization, solvent toxicity | Compound interference | Reagent stability, high background |
Table 2: General Guidelines for Cell Seeding Density Optimization
| Assay Duration | Objective | Recommended Initial Seeding Density | Rationale |
| 24 hours | Cytotoxicity | Higher density (e.g., 10,000-20,000 cells/well) | Ensures a strong starting signal for measuring a decrease in viability.[10] |
| 48-72 hours | Cytotoxicity | Lower density (e.g., 2,000-8,000 cells/well) | Prevents cells in control wells from becoming over-confluent before the experiment ends.[10][20] |
| Any | Proliferation | Low density (e.g., 1,000-5,000 cells/well) | Allows sufficient room for cell numbers to increase over the experimental period.[10] |
| Note: These are starting recommendations. Optimal seeding density must be determined empirically for each cell line by performing a cell titration experiment.[10][11][18] |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at the pre-determined optimal density and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound (and controls) and incubate for the desired duration (e.g., 24-72 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilize: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Measure: Shake the plate for 15 minutes to dissolve the crystals and read the absorbance at ~570 nm using a microplate reader.[1]
MTS Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density and allow them to attach overnight.
-
Treatment: Treat cells with this compound and controls for the desired duration.
-
Add MTS Reagent: Add 20 µL of the combined MTS/PES solution directly to each well.[5]
-
Incubate: Incubate for 1-4 hours at 37°C.[5]
-
Measure: Read the absorbance at ~490 nm using a microplate reader.
CellTiter-Glo® Luminescent Assay Protocol
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at the optimal density and allow them to attach.[17]
-
Treatment: Treat cells with this compound and controls for the desired duration.
-
Equilibrate: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[6][21]
-
Add Reagent: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[17][21]
-
Mix & Stabilize: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Measure: Measure luminescence using a plate-reading luminometer.
Visualizations
Caption: General workflow for assessing this compound toxicity using cell viability assays.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 8. m.youtube.com [m.youtube.com]
- 9. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity activity (IC50): Significance and symbolism [wisdomlib.org]
- 14. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 15. researchgate.net [researchgate.net]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. benchchem.com [benchchem.com]
- 18. biocompare.com [biocompare.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A Simple High-Content Cell Cycle Assay Reveals Frequent Discrepancies between Cell Number and ATP and MTS Proliferation Assays - PMC [pmc.ncbi.nlm.nih.gov]
best practices for handling the Yaddle1 compound
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with the Yaddle1 compound, a potent and selective inhibitor of the Yoda Kinase 2 (YK2) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of Yoda Kinase 2 (YK2). By blocking the kinase activity of YK2, this compound effectively downregulates the downstream signaling cascade responsible for promoting cell proliferation in certain cancer cell lines.
Q2: What is the recommended solvent for reconstituting this compound?
A2: For initial stock solutions, we recommend using dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 10 mM. For cell-based assays, further dilution of the DMSO stock into aqueous culture medium is required. Please ensure the final DMSO concentration in your experimental setup does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: How should this compound be stored for optimal stability?
A3: this compound is supplied as a lyophilized powder and should be stored at -20°C upon receipt. Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months). For short-term use, the stock solution can be kept at 4°C for up to one week.
Troubleshooting Guide
Q1: I am observing precipitation of this compound in my cell culture medium. What should I do?
A1: Precipitation in aqueous media is a common issue and can be addressed by following these steps:
-
Check Final Concentration: Ensure the final concentration of this compound in your medium does not exceed its solubility limit (see Table 1).
-
Pre-warm the Medium: Before adding the this compound stock solution, warm the cell culture medium to 37°C.
-
Vortex During Dilution: When preparing the final working solution, add the this compound stock dropwise to the pre-warmed medium while vortexing to ensure rapid and uniform mixing.
-
Use a Carrier Protein: For sensitive applications, consider using a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your final medium to improve solubility and stability.
Q2: My experimental results with this compound are inconsistent between batches. What could be the cause?
A2: Inconsistent results can stem from several factors. Use the following checklist to troubleshoot:
-
Stock Solution Integrity: Ensure that your stock solution has not undergone multiple freeze-thaw cycles. We recommend using fresh aliquots for each experiment.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered signaling pathways and drug responses.
-
Assay Timing: Standardize the incubation time with this compound across all experiments, as the compound's effects can be time-dependent.
-
Instrument Calibration: Verify that all equipment, such as plate readers and liquid handlers, are properly calibrated.
Below is a decision tree to help diagnose sources of experimental variability.
Quantitative Data Summary
The following table summarizes the key physicochemical and biochemical properties of this compound.
| Parameter | Value | Conditions |
| Molecular Weight | 482.5 g/mol | N/A |
| Purity (HPLC) | >99.5% | N/A |
| IC₅₀ (YK2 Kinase Assay) | 15 nM | In vitro biochemical assay |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 100 mM) | At 25°C |
| Solubility in PBS (pH 7.4) | < 10 µg/mL (< 20 µM) | At 25°C |
| Stability in DMSO Stock | Stable for 6 months | Stored at -80°C, protected from light |
| Stability in Medium | Half-life of ~8 hours | In DMEM + 10% FBS at 37°C |
Table 1: Physicochemical and biochemical properties of this compound.
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol describes a method to assess the effect of this compound on the viability of cancer cells.
Materials:
-
This compound compound
-
Cancer cell line of interest (e.g., MCF-7)
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in complete medium to create 2X working solutions (e.g., 200 µM, 20 µM, 2 µM, etc.).
-
Remove the medium from the cells and add 100 µL of the 2X this compound working solutions to the respective wells (resulting in a final 1X concentration). Include a "vehicle control" well treated with medium containing the same final concentration of DMSO (e.g., 0.1%).
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
The following diagram illustrates the workflow for this protocol.
Signaling Pathway Visualization
This compound functions by inhibiting the YK2 pathway. The simplified diagram below illustrates the core components of this pathway and the point of inhibition by this compound.
Validation & Comparative
Yaddle1 vs. Yoda1: A Comparative Guide to Piezo1 Activation Efficacy
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the physiological roles of ion channels like Piezo1. This guide provides a comprehensive comparison of Yaddle1 and Yoda1, two small-molecule agonists of the mechanosensitive Piezo1 channel, with a focus on their efficacy, mechanism of action, and experimental application.
Yoda1 has been a foundational tool for studying Piezo1, a mechanically activated ion channel critical in various physiological processes.[1][2] However, its utility has been hampered by poor solubility.[3] A newer agonist, this compound, was developed to address this limitation, offering improved physicochemical properties and potent Piezo1 activation.[3] This guide presents a detailed comparison of their performance based on available experimental data.
Quantitative Comparison of Piezo1 Agonist Efficacy
The potency of this compound and Yoda1 in activating Piezo1 has been quantified across different cell types and experimental systems. The half-maximal effective concentration (EC50) is a key metric for comparing their efficacy, with a lower EC50 value indicating higher potency.
| Compound | Cell Type | Experimental Assay | EC50 Value | Reference |
| This compound | HEK293A cells expressing human Piezo1 | Ca²⁺ influx | 0.4 µM | [4] |
| Yoda1 | HEK293T cells expressing mouse Piezo1 | Ca²⁺ influx | 17.1 µM | |
| Yoda1 | HEK293T cells expressing human Piezo1 | Ca²⁺ influx | 26.6 µM | |
| Yoda1 | Human Red Blood Cells | Patch Clamp | 1.391 µM | |
| Yoda1 | MC3T3-E1 cells | Ca²⁺ influx | 0.16 µM |
Note: EC50 values can vary depending on the specific experimental conditions, including cell line, expression level of Piezo1, and assay methodology.
A recent study directly comparing the two compounds highlighted that this compound has a kinetic solubility approximately 10-fold better than Yoda1 at a physiological pH of 7.4 (26.72 ± 1.8 μM for this compound vs. 1.22 ± 0.11 μM for Yoda1). This improved solubility is a significant advantage for in vitro and potentially in vivo studies.
Mechanism of Action: A Molecular Wedge
Both this compound and Yoda1 are thought to activate Piezo1 through a "molecular wedge" mechanism. Computational and experimental evidence suggests that Yoda1 binds to an allosteric site within the mechanosensory "blade" domain of the Piezo1 channel, approximately 40 Å away from the central pore. By inserting into this pocket, the agonist is proposed to facilitate the force-induced conformational changes that lead to channel opening, effectively lowering the mechanical threshold for activation. This mechanism suggests that these compounds act as gating modifiers, sensitizing the channel to mechanical stimuli.
References
- 1. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 2. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 3. Exploring the Structural Attributes of Yoda1 for the Development of New-Generation Piezo1 Agonist this compound as a Vaccine Adjuvant Targeting Optimal T Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
A Comparative Analysis of Yaddle1 and Yoda1 Solubility for Research Applications
A detailed guide for researchers, scientists, and drug development professionals on the solubility and physicochemical properties of the Piezo1 agonists, Yaddle1 and Yoda1.
This guide provides a comprehensive comparison of the solubility and related properties of this compound and Yoda1, two potent agonists of the mechanosensitive ion channel Piezo1. Understanding the solubility of these compounds is critical for their effective use in in vitro and in vivo experimental settings. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of their shared signaling pathway.
Physicochemical Properties and Structure
Yoda1 was the first non-lipid agonist developed for Piezo1 and has been instrumental in studying the channel's function.[1] this compound, a more recently developed analog, was designed to improve upon the physicochemical properties of Yoda1, particularly its solubility.[2][3]
The key chemical difference between the two molecules is the substitution on the benzyl (B1604629) ring and the central heterocyclic core. Yoda1 possesses a 2,6-dichlorobenzyl group attached to a 1,3,4-thiadiazole (B1197879) core.[4][5] In contrast, this compound features a 2-chloro-6-(trifluoromethyl)benzyl group linked to a 1,3,4-oxadiazole (B1194373) core.[6][7]
| Property | This compound | Yoda1 |
| Molecular Formula | C14H8ClF3N4OS[6][7] | C13H8Cl2N4S2[1][4] |
| Molecular Weight | 372.75 g/mol [6] | 355.27 g/mol [1][8] |
| IUPAC Name | 2-((2-chloro-6-(trifluoromethyl)benzyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole[6] | 2-[(2,6-dichlorophenyl)methylsulfanyl]-5-pyrazin-2-yl-1,3,4-thiadiazole[4] |
| CAS Number | 3041134-13-5[6][7] | 448947-81-7[4][8] |
Comparative Solubility Data
A significant challenge in working with Yoda1 has been its limited aqueous solubility.[2][3] Experimental data demonstrates that this compound exhibits markedly improved solubility characteristics.
A key study directly comparing the two compounds reported the following kinetic solubility at physiological pH:
| Compound | Kinetic Solubility (pH 7.4) |
| This compound | 26.72 ± 1.8 μM[2][3] |
| Yoda1 | 1.22 ± 0.11 μM[2][3] |
This represents an approximate 10-fold increase in aqueous solubility for this compound compared to Yoda1 .[2][9]
Qualitative solubility information in common laboratory solvents has also been reported:
| Solvent | This compound Solubility | Yoda1 Solubility |
| DMSO | Slightly soluble: 0.1-1 mg/ml[7] | 2.5 mg/ml[10] |
| DMF | Not Reported | 5 mg/ml[10] |
| DMF:PBS (pH 7.2) (1:2) | Not Reported | 0.3 mg/ml[10] |
Experimental Protocol: Kinetic Solubility Assay
The following is a generalized protocol for determining the kinetic solubility of compounds like this compound and Yoda1, based on standard laboratory practices.
Signaling Pathway of this compound and Yoda1
Both this compound and Yoda1 are agonists of the Piezo1 ion channel.[4][9] Piezo1 is a mechanosensitive channel that, upon activation, allows for the influx of cations, most notably Ca2+, into the cell. This increase in intracellular calcium concentration triggers a variety of downstream signaling cascades.
Conclusion
This compound demonstrates significantly improved aqueous solubility compared to Yoda1, making it a more favorable choice for many experimental applications, particularly those requiring higher concentrations in aqueous buffers. This enhanced solubility can lead to more reliable and reproducible experimental outcomes. Researchers should consider the specific requirements of their experimental system when selecting between these two potent Piezo1 agonists. The provided data and protocols offer a foundation for making an informed decision and for the proper handling and application of these valuable research tools.
References
- 1. Yoda1 - Wikipedia [en.wikipedia.org]
- 2. Collection - Exploring the Structural Attributes of Yoda1 for the Development of New-Generation Piezo1 Agonist this compound as a Vaccine Adjuvant Targeting Optimal T Cell Activation - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Exploring the Structural Attributes of Yoda1 for the Development of New-Generation Piezo1 Agonist this compound as a Vaccine Adjuvant Targeting Optimal T Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yoda-1 | C13H8Cl2N4S2 | CID 2746822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
A Comparative Guide to Yaddle1's Effect on T Cell Calcium Influx
For researchers, scientists, and drug development professionals investigating T cell activation, the modulation of intracellular calcium (Ca2+) levels is a critical area of study. The influx of calcium is a pivotal second messenger in T cell signaling, orchestrating a cascade of events from gene expression to proliferation and cytokine release. This guide provides a comprehensive comparison of Yaddle1, a novel Piezo1 agonist, with other key modulators of T cell calcium influx, supported by experimental data and detailed protocols.
Performance Comparison of T Cell Calcium Influx Modulators
The following table summarizes the key characteristics of this compound and compares it with the established Piezo1 agonist Yoda1, as well as the commonly used calcium ionophore Ionomycin and the SERCA inhibitor Thapsigargin.
| Feature | This compound | Yoda1 | Ionomycin | Thapsigargin |
| Mechanism of Action | Piezo1 channel agonist[1] | Piezo1 channel agonist[1] | Calcium ionophore[2] | SERCA pump inhibitor[2][3] |
| Target | Piezo1 mechanosensitive ion channel[1] | Piezo1 mechanosensitive ion channel[1] | Cell membranes (creates pores for Ca2+)[2] | Sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA)[2][3] |
| MEC50 for Piezo1 Agonism | 0.40 µM (in HEK293A cells)[1] | 0.50 µM (in HEK293A cells) | N/A | N/A |
| Kinetic Solubility (pH 7.4) | 26.72 ± 1.8 µM[1] | 1.22 ± 0.11 µM[1] | Generally soluble in organic solvents like DMSO | Soluble in organic solvents like DMSO |
| Effect on T Cell Calcium Influx | Induces Ca2+ influx in human CD4+ T cells[1] | Potentiates TCR-triggered Ca2+ influx[4] | Dose-dependently increases intracellular Ca2+[2] | Induces a rapid and sustained increase in cytosolic Ca2+[3] |
| Downstream Signaling | Activates downstream signaling similar to mechanical activation of Piezo1, influencing T cell activation[5][6] | Activates signaling pathways that synergize with TCR signaling[4] | Bypasses proximal TCR signaling to directly activate Ca2+-dependent pathways | Depletes ER Ca2+ stores, leading to store-operated calcium entry (SOCE) and activation of Ca2+-dependent pathways[3] |
Experimental Protocols
Accurate and reproducible measurement of T cell calcium influx is fundamental to studying the effects of compounds like this compound. Below are detailed protocols for key experiments.
Measurement of T Cell Calcium Influx using Flow Cytometry
This protocol outlines the measurement of intracellular calcium concentration in T cells using the fluorescent indicator Indo-1 AM.
Materials:
-
Primary T cells or T cell line (e.g., Jurkat)
-
Complete RPMI medium (cRPMI)
-
Indo-1 AM (1 mg/mL in DMSO)
-
Pluronic F-127 (20% in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Fetal Bovine Serum (FBS)
-
Propidium Iodide (PI) or other viability dye
-
Test compounds (this compound, Yoda1, Ionomycin, Thapsigargin)
-
Flow cytometer with UV laser and appropriate filters for Indo-1 detection
Procedure:
-
Cell Preparation:
-
Harvest T cells and wash with cRPMI.
-
Resuspend cells at a concentration of 1-5 x 10^6 cells/mL in cRPMI.
-
-
Dye Loading:
-
Prepare a loading buffer containing Indo-1 AM at a final concentration of 1-5 µM and Pluronic F-127 at 0.02%.
-
Add the loading buffer to the cell suspension and incubate at 37°C for 30-45 minutes in the dark.
-
-
Washing:
-
After incubation, add 5 volumes of cRPMI and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed HBSS with Ca2+ and Mg2+.
-
-
Flow Cytometry Acquisition:
-
Equilibrate the dye-loaded cells at 37°C for at least 15 minutes before acquisition.
-
Acquire a baseline fluorescence reading for approximately 30-60 seconds.
-
Add the test compound (e.g., this compound) at the desired concentration and continue acquiring data for several minutes to record the calcium influx.
-
As a positive control for maximal calcium influx, add a saturating concentration of Ionomycin (e.g., 1 µM) at the end of the run.
-
Stain with a viability dye like PI just before analysis to exclude dead cells.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Analyze the ratio of Indo-1 bound (violet) to unbound (blue) fluorescence over time. An increase in this ratio indicates an increase in intracellular calcium concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the validation of this compound's effect on T cell calcium influx.
Caption: Piezo1 signaling pathway in T cell activation.
Caption: Workflow for calcium influx measurement.
References
- 1. Exploring the Structural Attributes of Yoda1 for the Development of New-Generation Piezo1 Agonist this compound as a Vaccine Adjuvant Targeting Optimal T Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Thapsigargin Increases IL-2 Production in T Cells at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Yaddle1 and Other Piezo1 Agonists for Researchers
For researchers in pharmacology, cell biology, and drug development, the precise activation of Piezo1 channels is crucial for investigating mechanotransduction pathways and developing novel therapeutics. This guide provides a comparative analysis of Yaddle1, a novel Piezo1 agonist, against other established and emerging Piezo1 activators. The information is compiled from recent studies to offer an objective overview of their performance, supported by experimental data.
This comparison focuses on key performance indicators such as potency, solubility, and mechanism of action, providing a valuable resource for selecting the appropriate Piezo1 agonist for your research needs.
Quantitative Performance Comparison of Piezo1 Agonists
The following table summarizes the key quantitative data for this compound and other selected Piezo1 agonists. It is important to note that the reported values are derived from different studies and experimental conditions, which may influence direct comparability.
| Agonist | Potency (EC50/MEC50) | Cell Type / System | Kinetic Solubility (pH 7.4) | Key Features |
| This compound | 0.40 µM (MEC50)[1][2] | Human CD4+ T-cells[1][2] | 26.72 µM[1] | Novel agonist with significantly improved solubility over Yoda1. |
| Yoda1 | ~17.1 µM (human), ~26.6 µM (mouse) | HEK293 cells | 1.22 µM | The first-identified and most widely used Piezo1 agonist. |
| Yoda2 (KC289) | 150 nM (0.15 µM) | HEK cells (mouse Piezo1) | Improved aqueous solubility over Yoda1. | A more potent analog of Yoda1. |
| Jedi1 | Not explicitly reported in searches | HEK293 cells | High water solubility reported. | Activates Piezo1 from the extracellular side. |
| Jedi2 | Not explicitly reported in searches | HEK293 cells | High water solubility reported. | Activates Piezo1 from the extracellular side. |
| MCB-22-174 | 6.28 µM | Mesenchymal stem cells | Data not available | Reported to be more potent than Yoda1 in promoting osteogenesis. |
Mechanisms of Action
The various Piezo1 agonists exhibit distinct mechanisms of action, which can be a critical factor in experimental design.
-
This compound is thought to act as a molecular wedge, stabilizing the open conformation of the Piezo1 channel. Its trifluoromethyl group is believed to play a key role in its interaction with the channel.
-
Yoda1 also functions as a molecular wedge, allosterically binding to a pocket near the central pore and lowering the channel's mechanical activation threshold.
-
Jedi1 and Jedi2 are structurally distinct from Yoda1 and activate Piezo1 by interacting with the extracellular regions of the peripheral blade-like domains of the channel. This suggests a different allosteric mechanism compared to Yoda1.
Piezo1 Signaling Pathway
Activation of the Piezo1 channel by agonists initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions (Ca2+). This initial signal is then transduced into various cellular responses through downstream effectors.
Caption: Piezo1 agonist-induced signaling cascade.
Experimental Protocols
To facilitate the replication and validation of findings, this section outlines representative experimental protocols for assessing Piezo1 agonist activity.
Calcium Influx Assay in HEK293 Cells
This protocol describes a common method for measuring intracellular calcium changes in response to Piezo1 agonist stimulation using a fluorescent indicator.
Caption: Workflow for a calcium influx assay.
Detailed Method:
-
Cell Culture: Plate HEK293 cells stably or transiently expressing the Piezo1 channel onto 96-well black-walled, clear-bottom plates. Culture overnight to allow for cell adherence.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fura-2 AM (e.g., 2-5 µM) or Fluo-4 AM (e.g., 1-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with the physiological salt solution to remove any extracellular dye.
-
Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence intensity for a short period before adding the agonist.
-
Agonist Stimulation: Add varying concentrations of the Piezo1 agonist (e.g., this compound, Yoda1) to the wells.
-
Response Recording: Immediately begin recording the fluorescence intensity over time. For Fura-2, ratiometric measurements at excitation wavelengths of 340 nm and 380 nm are typically used, with emission at 510 nm. For Fluo-4, excitation is typically around 494 nm with emission at 516 nm.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Plot the peak response against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion currents through the Piezo1 channel upon agonist application.
Caption: Workflow for whole-cell patch-clamp recording.
Detailed Method:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 110 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, 4 ATP-Mg, and 0.3 GTP-Na (pH adjusted to 7.2 with KOH).
-
-
Cell Preparation: Use cells expressing Piezo1 plated on glass coverslips.
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV) to determine the current-voltage relationship.
-
Apply the Piezo1 agonist at various concentrations using a perfusion system and record the resulting currents.
-
-
Data Analysis: Measure the peak current amplitude at a specific voltage in response to each agonist concentration. Plot the normalized current against the agonist concentration to determine the EC50.
Conclusion
The emergence of novel Piezo1 agonists like this compound, with its enhanced solubility and high potency, offers researchers valuable new tools to dissect the roles of Piezo1 in health and disease. While Yoda1 remains a widely used standard, the improved physicochemical properties of this compound and the higher potency of Yoda2 may be advantageous in specific experimental contexts. The Jedi compounds, with their distinct mechanism of action, provide an alternative approach to channel activation. The choice of agonist should be guided by the specific requirements of the study, including the desired potency, the need for high solubility, and the specific activation mechanism of interest. The experimental protocols provided here offer a starting point for the quantitative comparison of these and other Piezo1 modulators.
References
Comparative Analysis of Yaddle1: A Next-Generation Piezo1 Agonist
A Guide for Researchers in Mechanobiology and Drug Development
This guide provides a detailed comparison of Yaddle1, a novel agonist for the mechanosensitive ion channel Piezo1, with its predecessor, Yoda1. The objective is to offer a clear, data-driven cross-validation of this compound's mechanism of action and performance characteristics for researchers, scientists, and drug development professionals.
Introduction to Piezo1 and its Modulation
Piezo1 is a critical mechanosensitive ion channel that converts mechanical forces into biological signals by allowing cation influx, primarily Calcium (Ca²⁺), into the cell.[1][2] This process, known as mechanotransduction, is vital in numerous physiological contexts, including vascular development, red blood cell volume regulation, and immune cell activation. Dysregulation of Piezo1 is implicated in various diseases, making it a significant therapeutic target.
Chemical agonists like Yoda1 were foundational in studying Piezo1 function.[1][2] These molecules act as molecular wedges, allosterically binding to the channel to lower its mechanical activation threshold and stabilize its open conformation.[1] this compound is a new-generation agonist developed from the structural attributes of Yoda1, designed to offer improved properties for research and potential therapeutic applications.
Mechanism of Action: The Piezo1 Signaling Pathway
Both this compound and Yoda1 share the same fundamental mechanism of action: they are allosteric agonists of the Piezo1 channel. Upon activation by mechanical stimuli or a chemical agonist, Piezo1 opens and permits the influx of Ca²⁺. This influx acts as a crucial second messenger, initiating a cascade of downstream signaling events that can lead to cellular responses like T-cell activation.
Caption: Allosteric activation of the Piezo1 channel by this compound or Yoda1.
Quantitative Performance Comparison
This compound was developed to improve upon the biophysical and chemical properties of Yoda1. The primary advantages lie in its potency and significantly enhanced solubility.
| Parameter | This compound | Yoda1 | Advantage |
| MEC₅₀ (Half-Maximal Effective Concentration) | 0.40 µM | ~0.50 µM - 1.34 µM | Higher Potency |
| Kinetic Solubility (pH 7.4) | 26.72 ± 1.8 µM | 1.22 ± 0.11 µM | ~22-fold Improvement |
| Primary Function | Piezo1 Agonist | Piezo1 Agonist | N/A |
| Observed In Vitro Effect | Induces Ca²⁺ influx in hCD4⁺ T-cells | Induces Ca²⁺ influx in various cells | Potential as vaccine adjuvant |
| Cell Viability | No significant toxicity to PBMCs at 0.1-20 µM | Generally non-toxic at effective concentrations | Similar Safety Profile |
Experimental Protocols
Cross-validation of this compound's activity is typically performed using a calcium influx assay in a cell line engineered to express Piezo1.
Key Experiment: In Vitro Calcium Influx Assay
Objective: To measure the ability of a compound (e.g., this compound) to activate Piezo1 channels and induce calcium influx.
Materials:
-
Cell Line: HEK293A cells transfected with mCherry-tagged Piezo1.
-
Agonists: this compound, Yoda1 (as a positive control).
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), DMSO (for compound dilution), cell culture medium, and buffers.
-
Equipment: Plate reader with fluorescence detection capabilities, cell culture incubator, microscope.
Methodology:
-
Cell Culture: HEK293A-Piezo1 cells are seeded into 96-well plates and cultured to an appropriate confluency.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, which enters the cells and is cleaved into its active, calcium-binding form.
-
Compound Preparation: this compound and Yoda1 are serially diluted in a suitable buffer to create a range of concentrations for dose-response analysis.
-
Assay Execution: The cell plate is placed in the plate reader. A baseline fluorescence reading is taken.
-
Agonist Addition: The prepared agonist solutions are added to the wells.
-
Data Acquisition: Fluorescence intensity is measured over time. An increase in fluorescence corresponds to a rise in intracellular calcium concentration due to channel activation.
-
Analysis: The change in fluorescence is used to calculate the response for each agonist concentration. This data is then plotted to generate a dose-response curve, from which the MEC₅₀ value can be determined.
Caption: Workflow for a typical in vitro calcium influx assay.
Conclusion
This compound represents a significant advancement in the pharmacological toolkit for studying Piezo1. Cross-validation experiments confirm that it operates via the same mechanism of action as Yoda1 but demonstrates superior potency and a crucial >20-fold improvement in kinetic solubility. This enhanced solubility overcomes a major limitation of Yoda1, facilitating more reliable and reproducible experimental outcomes. For researchers in the field, this compound's improved properties make it a more effective and robust tool for investigating the role of Piezo1 in health and disease, with particular promise in immunological studies.
References
A Side-by-Side Comparison of Yaddle1 and Jedi1/2: Novel Agonists of the Piezo1 Mechanosensitive Ion Channel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and characteristics of Yaddle1 and Jedi1/2, two classes of chemical agonists for the Piezo1 ion channel. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies in mechanobiology, immunology, and neuroscience.
Introduction and Mechanism of Action
The Piezo1 channel is a critical mechanosensitive ion channel that converts mechanical forces into biochemical signals by allowing cation influx, primarily Ca²⁺.[1][2] This process is fundamental to numerous physiological functions, including vascular development, cell volume regulation, and immune responses. Chemical agonists that can modulate Piezo1 activity are invaluable research tools and potential therapeutic agents.
This compound and Jedi1/2 are two distinct families of small molecules that activate the Piezo1 channel. However, they do so through different mechanisms and binding sites.
-
This compound : A recently developed agonist derived from the earlier compound, Yoda1.[3] this compound is thought to act as a "molecular wedge," featuring a trifluoromethyl group that inserts itself between domains of the Piezo1 channel.[1][3] This action allosterically lowers the channel's mechanical activation threshold and stabilizes its open conformation. It is believed to bind to a site near the "beam" and "latch" domains of the channel, downstream in the gating pathway.
-
Jedi1 and Jedi2 : These hydrophilic compounds share a 3-carboxylic acid methylfuran motif and bear no structural resemblance to the Yoda1/Yaddle1 series. They activate Piezo1 from the extracellular side by binding to the peripheral "blade" structures of the channel, which are upstream in the mechanotransduction pathway. This interaction potentiates mechanically activated currents with rapid onset and reversibility.
The distinct binding sites and mechanisms of action for these agonists are depicted in the signaling pathway diagram below.
Figure 1. Mechanism of Piezo1 channel activation by this compound and Jedi1/2.
Performance Comparison: Quantitative Data
The following tables summarize the key performance metrics for this compound and Jedi1/2 based on published data.
Table 1: Potency and Efficacy
| Parameter | This compound | Jedi1 / Jedi2 | Reference(s) |
|---|---|---|---|
| Half-Maximal Effective Conc. (EC₅₀/MEC₅₀) | 0.40 µM | Not explicitly defined; typically used at 5 - 200 µM | |
| Binding Affinity (Kd) | Not Reported | ~2770 µM (Jedi2 to mouse Piezo1) |
| Target Specificity | Piezo1 Agonist | Piezo1-specific; does not activate Piezo2 | |
Table 2: Physicochemical Properties
| Parameter | This compound | Jedi1 / Jedi2 | Reference(s) |
|---|---|---|---|
| Kinetic Solubility (pH 7.4) | 26.72 ± 1.8 µM | Described as hydrophilic, but quantitative data is limited. | |
| Structural Class | Yoda1 analogue; features a trifluoromethyl group | 3-carboxylic acid methylfuran motif |
| Cell Permeability | Implied to be cell-permeable | Do not cross the cell membrane; act extracellularly | |
Experimental Protocols
The data presented in this guide are derived from standard biophysical and cell-based assays. Detailed methodologies are outlined below.
Protocol 1: Calcium Influx Assay (for EC₅₀ Determination)
This protocol is used to measure the concentration-dependent activation of Piezo1 by an agonist, resulting in calcium influx.
-
Cell Culture: HEK293A cells are transiently transfected with a plasmid encoding for human Piezo1 and a calcium indicator (e.g., GCAMP6s or Fura-2).
-
Compound Preparation: A serial dilution of the test agonist (this compound or Jedi1/2) is prepared in a suitable buffer (e.g., Hank's Balanced Salt Solution).
-
Assay Execution:
-
Transfected cells are plated in a 96-well plate.
-
The fluorescent baseline is measured using a plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader) or a fluorescence microscope.
-
The agonist solutions are added to the wells.
-
-
Data Acquisition: Changes in intracellular fluorescence, corresponding to Ca²⁺ levels, are recorded over time.
-
Analysis: The peak fluorescence signal is plotted against the agonist concentration. The data are fitted to a dose-response curve to calculate the EC₅₀ value.
Protocol 2: Electrophysiology (Patch-Clamp)
This technique measures the ion currents flowing through the Piezo1 channel directly, providing insights into channel gating kinetics.
-
Cell Preparation: HEK293T cells expressing Piezo1 are prepared for whole-cell or outside-out patch-clamp recording.
-
Recording:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the cell interior (whole-cell) or excised (outside-out).
-
The membrane potential is clamped at a set voltage (e.g., -80 mV).
-
-
Compound Application: The agonist (this compound or Jedi1/2) is applied to the cell or membrane patch via a perfusion system.
-
Data Acquisition: Inward currents resulting from cation influx through the opened Piezo1 channels are recorded. The onset, decay, and amplitude of the current provide information on the agonist's effect.
Experimental and Drug Discovery Workflow
The evaluation of novel Piezo1 modulators follows a structured workflow from initial screening to functional characterization.
Figure 2. Workflow for the discovery and characterization of Piezo1 modulators.
Summary and Conclusion
This compound and Jedi1/2 are both effective agonists of the Piezo1 ion channel but offer distinct advantages for different experimental contexts.
-
This compound is a potent, second-generation agonist with a well-defined EC₅₀ in the sub-micromolar range and significantly improved kinetic solubility over its predecessor, Yoda1. Its cell permeability makes it suitable for a wide range of in vitro studies.
-
Jedi1 and Jedi2 provide a chemically distinct tool for activating Piezo1. Their key feature is their extracellular site of action, which makes them ideal for studies aiming to isolate channel activation from intracellular effects or for experiments where cell permeability is undesirable. While they appear less potent than this compound, they have been successfully modified into brain-targeted conjugates for in vivo applications in neuroscience.
The choice between this compound and Jedi1/2 will depend on the specific requirements of the experiment, including desired potency, mechanism of action, and delivery considerations. Both compound families represent significant advancements in the pharmacological toolkit for probing the function of mechanosensitive ion channels.
References
- 1. Microglial Piezo1 mechanosensitive channel as a therapeutic target in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Structural Attributes of Yoda1 for the Development of New-Generation Piezo1 Agonist this compound as a Vaccine Adjuvant Targeting Optimal T Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Yaddle1's Specificity for Piezo1 Over Piezo2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Yaddle1 has emerged as a potent second-generation agonist for the mechanosensitive ion channel Piezo1, offering significant advantages in solubility over its predecessor, Yoda1. This guide provides a comprehensive evaluation of the available data to assess the specificity of this compound for Piezo1 compared to its closely related homolog, Piezo2. While direct experimental data on this compound's activity on Piezo2 is limited in currently available literature, we can infer its specificity by examining the well-documented selectivity of its parent compound, Yoda1.
This compound: A Potent Piezo1 Agonist
This compound was developed through structural modifications of Yoda1 to enhance its physicochemical properties, particularly its solubility.[1] It demonstrates potent activation of Piezo1, inducing calcium influx in cells expressing the channel.
Quantitative Data: this compound Activation of Piezo1
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Piezo1 | Calcium Influx | Piezo1-mCherry transfected HEK293A | MEC₅₀ | 0.40 µM | [1] |
| Yoda1 | Piezo1 | Calcium Influx | Piezo1-mCherry transfected HEK293A | MEC₅₀ | ~0.50 µM | [1] |
MEC₅₀ (Half-maximal effective concentration) represents the concentration of an agonist that produces 50% of the maximal possible effect.
Specificity Profile: Insights from Yoda1
Due to the limited direct experimental data on this compound's effect on Piezo2, we turn to the extensive research on Yoda1 to infer the specificity of its derivative. Multiple studies have established that Yoda1 is highly selective for Piezo1 and does not activate Piezo2.
Comparative Data: Yoda1 Activity on Piezo1 vs. Piezo2
Concentration-response experiments have shown that while Yoda1 elicits robust calcium responses in cells transfected with human or mouse Piezo1, it fails to do so in cells transfected with Piezo2, even at high concentrations.[2] This indicates a high degree of selectivity for Piezo1.[2]
| Compound | Target | Assay Type | Cell Line | Observation | Reference |
| Yoda1 | Piezo1 | Calcium Influx | hPiezo1-transfected cells | Robust Ca²⁺ response | |
| Yoda1 | Piezo2 | Calcium Influx | mPiezo2-transfected cells | No significant Ca²⁺ response |
Experimental Methodologies
The evaluation of this compound and Yoda1's activity and specificity predominantly relies on calcium imaging assays in heterologous expression systems.
Calcium Influx Assay Protocol
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium. Cells are then transiently transfected with plasmids encoding either human Piezo1 or mouse Piezo2. Often, these constructs are tagged with a fluorescent protein (e.g., mCherry) for visualization.
-
Fluorescent Calcium Indicator Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which allows for the measurement of changes in intracellular calcium concentration.
-
Compound Application: A baseline fluorescence is recorded before the addition of the test compound (this compound or Yoda1) at various concentrations.
-
Data Acquisition and Analysis: Changes in fluorescence intensity upon compound addition are monitored using a fluorescence microscope or a plate reader. The data is then analyzed to determine the concentration-response relationship and calculate parameters like EC₅₀ or MEC₅₀.
Signaling Pathway and Experimental Workflow
The activation of Piezo1 by an agonist like this compound leads to a cascade of intracellular events, primarily initiated by the influx of calcium ions. The experimental workflow to determine specificity involves a direct comparison of the compound's effect on cells expressing either Piezo1 or Piezo2.
Figure 1. A diagram illustrating the specific activation of Piezo1 by this compound, leading to calcium influx, and the inferred lack of activity on Piezo2. The experimental workflow to determine this specificity is also depicted.
Conclusion
Based on the available evidence for its parent compound Yoda1, this compound is predicted to be a highly specific agonist for Piezo1 with negligible to no activity on Piezo2. This makes this compound a valuable tool for selectively studying the physiological and pathological roles of Piezo1. However, to definitively confirm this specificity, direct experimental evaluation of this compound on Piezo2-expressing cells using techniques such as patch-clamp electrophysiology or calcium imaging is warranted. The improved solubility of this compound makes it a more reliable and effective tool for such future investigations.
References
Independent Verification of Yaddle1's Effects on Microglia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Yaddle1, a novel Piezo1 channel agonist, and its potential effects on microglial function. Due to the limited availability of direct independent experimental data on this compound's specific effects on microglia, this document extrapolates its expected performance based on its mechanism of action as a potent Piezo1 agonist and compares it with the well-documented effects of the first-generation Piezo1 agonist, Yoda1, and other microglia modulators. The experimental protocols provided are standardized methods that can be adapted for the independent verification of this compound.
Introduction to this compound and Piezo1-Mediated Microglial Modulation
This compound is a second-generation chemical agonist of the mechanosensitive ion channel Piezo1, exhibiting a half-maximal effective concentration (MEC50) of 0.40 μM. A key advantage of this compound is its reported tenfold greater kinetic solubility compared to its predecessor, Yoda1, potentially offering improved bioavailability and utility in experimental settings.
Piezo1 channels are critical mediators of mechanotransduction in various cell types, including microglia, the resident immune cells of the central nervous system. Activation of Piezo1 channels leads to an influx of cations, most notably calcium (Ca2+), which in turn triggers a cascade of downstream signaling events that modulate key microglial functions such as phagocytosis, migration, and cytokine production. Dysregulation of microglial activity is implicated in a range of neurological disorders, making Piezo1 an attractive therapeutic target.
Comparative Analysis of Piezo1 Agonists and Other Microglia Modulators
This section compares the known or expected effects of this compound with Yoda1 and other common microglia modulators. The data for this compound is largely inferred from studies on Yoda1 due to the current lack of direct comparative studies on microglia.
Table 1: Comparison of Physicochemical and Pharmacological Properties
| Feature | This compound (Expected) | Yoda1 |
| Target | Piezo1 Channel | Piezo1 Channel |
| Mechanism | Agonist; lowers mechanical activation threshold | Agonist; lowers mechanical activation threshold |
| MEC50 | 0.40 μM | 2-20 μM |
| Kinetic Solubility (pH 7.4) | ~26.72 μM | ~1.22 μM |
| Primary Cellular Effect | Increased intracellular Ca2+ influx | Increased intracellular Ca2+ influx |
Table 2: Comparative Effects on Microglial Function
| Microglial Function | This compound (Inferred from Yoda1 data) | Yoda1 | Other Modulators (Examples) |
| Phagocytosis of Amyloid-β | Expected to enhance phagocytosis.[1][2] | Enhances phagocytosis of amyloid-β plaques.[1][2] | LPS: Can stimulate phagocytosis. Cytokines (e.g., IL-4): Can promote a phagocytic phenotype. |
| Migration | Expected to modulate migration, potentially increasing it towards stiffer substrates like amyloid plaques.[2][3] | Modulates migration, with some studies showing increased migration towards amyloid-β and others reporting suppression of migratory tendency.[2][3] | Chemokines (e.g., MCP-1): Potent chemoattractants for microglia. |
| Pro-inflammatory Cytokine Release (TNF-α, IL-6, IL-1β) | Expected to modulate cytokine release, with context-dependent effects. May increase pro-inflammatory cytokine secretion in some contexts.[3] | Can increase the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), particularly in the context of co-stimulation with LPS.[3] | LPS: Potent inducer of pro-inflammatory cytokines. Anti-inflammatory drugs (e.g., Dexamethasone): Inhibit pro-inflammatory cytokine production. |
| Anti-inflammatory Cytokine Release (IL-10) | Effects are currently unknown and require investigation. | Some studies suggest Piezo1 activation can have anti-inflammatory effects by inhibiting NF-κB signaling. | IL-4, IL-13: Induce an anti-inflammatory M2 phenotype with increased IL-10 production. |
Experimental Protocols for Independent Verification
The following are detailed methodologies for key experiments to independently verify the effects of this compound on microglia.
Microglial Phagocytosis Assay
Objective: To quantify the effect of this compound on the phagocytic capacity of microglia.
Methodology:
-
Cell Culture: Primary microglia or microglial cell lines (e.g., BV-2) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.1 μM to 10 μM) or vehicle control for a specified duration (e.g., 1-24 hours). Yoda1 can be used as a positive control.
-
Phagocytic Substrate: Fluorescently labeled substrates such as amyloid-β (Aβ) oligomers or fluorescent beads are added to the culture wells.
-
Incubation: Cells are incubated with the phagocytic substrate for a period allowing for internalization (e.g., 1-4 hours).
-
Washing: Extracellular fluorescence is quenched or washed away.
-
Quantification: The amount of internalized fluorescent substrate is quantified using either:
-
Fluorometry: Cell lysates are measured for fluorescence intensity.
-
Flow Cytometry: The percentage of fluorescently positive cells and the mean fluorescence intensity per cell are determined.
-
High-Content Imaging: Automated microscopy and image analysis are used to quantify internalized particles per cell.
-
Cytokine Release Assay
Objective: To measure the effect of this compound on the secretion of pro- and anti-inflammatory cytokines by microglia.
Methodology:
-
Cell Culture and Treatment: Microglia are cultured and treated with this compound as described in the phagocytosis assay. In some experiments, cells may be co-stimulated with an inflammatory agent like lipopolysaccharide (LPS) to assess this compound's modulatory effect.
-
Supernatant Collection: After the treatment period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
-
Data Analysis: Cytokine concentrations are normalized to the total protein content of the remaining cells in each well to account for any differences in cell number.
Calcium Imaging Assay
Objective: To visualize and quantify the this compound-induced calcium influx in microglia.
Methodology:
-
Cell Preparation: Microglia are plated on glass-bottom dishes suitable for microscopy.
-
Calcium Indicator Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Imaging Setup: The dish is placed on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Baseline Measurement: A baseline fluorescence reading is taken before the addition of any compounds.
-
Stimulation: this compound is added to the imaging chamber, and changes in intracellular calcium are recorded over time as changes in fluorescence intensity.
-
Data Analysis: The change in fluorescence intensity over time is analyzed to determine the peak amplitude, duration, and frequency of calcium transients in response to this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in microglia and a typical experimental workflow for its verification.
Caption: Proposed signaling pathway of this compound in microglia.
Caption: Experimental workflow for this compound verification.
Conclusion and Future Directions
This compound holds promise as a second-generation Piezo1 agonist with improved physicochemical properties. Based on the extensive research on Yoda1, it is anticipated that this compound will modulate key microglial functions, including phagocytosis and cytokine release, through the activation of Piezo1-mediated calcium signaling. However, direct, independent verification of these effects is crucial. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the efficacy and potency of this compound in microglia. Future studies should focus on direct comparative analyses of this compound and Yoda1, as well as investigations into the long-term effects and potential therapeutic applications of this compound in models of neuroinflammation and neurodegenerative disease.
References
Yaddle1 in Alzheimer's Research: A Comparative Guide to Piezo1 Agonists and IRE1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Yaddle1, a novel Piezo1 agonist, and other modulators targeting different pathways in Alzheimer's disease research. We present available experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways.
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles. Current research is exploring diverse therapeutic strategies, including the modulation of microglial activity and the unfolded protein response. This guide focuses on two distinct approaches: the activation of the Piezo1 channel with agonists like this compound, and the inhibition of the inositol-requiring enzyme 1 (IRE1) pathway.
Overview of Modulators and Mechanisms of Action
This compound and other Piezo1 Agonists: this compound is a novel and potent agonist of the Piezo1 channel, a mechanosensitive ion channel.[1][2] In the context of Alzheimer's disease, Piezo1 is expressed in microglia, the resident immune cells of the brain.[3][4] The activation of Piezo1 by agonists such as this compound and its predecessor, Yoda1, is thought to enhance the clearance of Aβ plaques by promoting microglial migration, phagocytosis, and lysosomal activity.[3] This mechanism is based on the ability of microglia to sense the mechanical stiffness of Aβ plaques, a process in which Piezo1 plays a crucial role.
IRE1 Inhibitors: In contrast, IRE1 inhibitors target a key component of the unfolded protein response (UPR), a cellular stress response pathway that is activated in neurons in Alzheimer's disease. Chronic activation of the IRE1 pathway can contribute to the pathogenesis of AD by affecting the processing of the amyloid precursor protein (APP) and promoting neuroinflammation. Inhibiting the endoribonuclease (RNase) activity of IRE1 has been shown to reduce amyloid deposition and improve cognitive function in animal models of AD.
Comparative Data of Modulators in Alzheimer's Disease Models
The following tables summarize the available quantitative data for Piezo1 agonists and IRE1 inhibitors from preclinical studies.
Table 1: Piezo1 Agonists in Alzheimer's Disease Research
| Modulator | Target | Model System | Concentration/Dose | Key Findings | Reference |
| This compound | Piezo1 Agonist | In vitro (T cells) | 0.40 µM (MEC50) | Potent Piezo1 agonist with improved kinetic solubility compared to Yoda1. | |
| Yoda1 | Piezo1 Agonist | 5xFAD Mouse Model | Daily intracranial infusion for 2 weeks | Increased microglial clustering around Aβ plaques and enhanced Aβ clearance. | |
| Yoda1 | 5xFAD Mouse Model | Systemic administration | Ameliorated brain Aβ burden and cognitive impairment. | ||
| Jedi1/2 | Piezo1 Agonist | In vitro | 5-200 µM | Activate Piezo1 from the extracellular side; do not cross the cell membrane. |
Table 2: IRE1 Modulators in Alzheimer's Disease Research
| Modulator | Target | Model System | Concentration/Dose | Key Findings | Reference |
| Genetic Ablation of IRE1 RNase domain | IRE1 RNase | Transgenic AD Mouse Model | N/A | Significantly reduced amyloid deposition and astrocyte activation; restored learning and memory. | |
| STF-083010 | IRE1 RNase Inhibitor | Rat PTSD Model | Not specified for AD | Attenuated IRE1 activation, XBP1 splicing, and neuronal apoptosis. | |
| KIRA6 | IRE1 Kinase Inhibitor | In vitro (cancer cells) | 1 µM | Inhibits IRE1 autophosphorylation and subsequent RNase activity. | |
| 4µ8C | IRE1 RNase Inhibitor | In vitro (cancer cells) | 100 µM | Inhibits IRE1 RNase activity. | |
| XBP1s Overexpression | Downstream of IRE1 | Aged and AD Mouse Models | N/A | Reduced Aβ deposits, rescued synaptic plasticity, and restored cognitive function. |
Experimental Protocols
Key Experiment: In Vivo Administration of a Piezo1 Agonist in an Alzheimer's Disease Mouse Model
This protocol is a generalized representation based on published studies.
-
Animal Model: 5-month-old 5xFAD transgenic male mice are used as a model for Alzheimer's disease.
-
Drug Preparation: The Piezo1 agonist, such as Yoda1, is dissolved in a vehicle solution (e.g., saline with a solubilizing agent).
-
Administration: The agonist is administered daily for a period of two weeks via intracranial cannulas to ensure direct delivery to the brain.
-
Behavioral Testing: Following the treatment period, cognitive function is assessed using standard behavioral tests such as the Morris water maze or Y-maze.
-
Histological Analysis: After behavioral testing, mice are euthanized, and brain tissue is collected. Immunohistochemistry is performed to quantify microglial activation (using markers like Iba1) and amyloid-β pathology.
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the agonist-treated group and a vehicle-treated control group.
Key Experiment: Assessment of IRE1 Inhibition in an Alzheimer's Disease Mouse Model
This protocol is a generalized representation based on studies involving genetic modulation of IRE1.
-
Animal Model: A transgenic mouse model of Alzheimer's disease is crossbred with mice that have a conditional knockout of the IRE1 RNase domain in the nervous system.
-
Genotyping: Offspring are genotyped to confirm the presence of the AD transgenes and the IRE1 knockout.
-
Aging: Mice are aged to a point where significant Alzheimer's-like pathology is expected to develop.
-
Cognitive Assessment: Learning and memory are evaluated using behavioral tests at various ages.
-
Biochemical Analysis: Brain tissue is analyzed for levels of amyloid-β oligomers and total amyloid deposition.
-
Electrophysiology: Synaptic function and long-term potentiation (LTP) are measured in hippocampal slices to assess synaptic plasticity.
-
Data Analysis: The results from the IRE1-deficient AD mice are compared to those from AD mice with a functional IRE1 pathway.
Signaling Pathways and Experimental Workflows
Piezo1 Signaling Pathway in Microglia
Caption: Piezo1 activation in microglia by Aβ plaques or agonists like this compound.
IRE1 Signaling Pathway in Neuronal ER Stress
Caption: The IRE1 signaling pathway in response to ER stress and its inhibition.
Experimental Workflow for In Vivo Compound Testing
Caption: A generalized workflow for testing therapeutic modulators in AD mouse models.
References
Safety Operating Guide
Navigating the Disposal of Yaddle1: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. Yaddle1, a potent Piezo1 channel agonist, requires careful management throughout its lifecycle, from initial handling to final disposal. This guide provides essential information on the operational and disposal plans for this compound, ensuring that laboratory personnel can manage this compound safely and effectively.
Essential Safety and Handling Information
This compound is a research chemical and should be handled with the appropriate precautions in a laboratory setting.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information for the related compound Yoda1, also a Piezo1 channel activator, can provide guidance on potential hazards.[3][4] For Yoda1, hazards identified include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[4] Therefore, standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[4] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. The compound should be stored at -20°C for long-term stability, where it is reported to be stable for at least four years.[5] For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[2] It is important to avoid repeated freeze-thaw cycles.[2] this compound is shipped at ambient temperature and is considered stable for the duration of shipping.[1]
| Parameter | Value | Source |
| Storage Temperature (Solid) | -20°C | [5] |
| Storage Temperature (Solution) | -20°C (up to 1 month), -80°C (up to 6 months) | [2] |
| Shipping Temperature | Ambient | [1] |
| Purity | >98% or 99.14% | [1][2] |
| Solubility in DMSO | 100 mM | [1] |
| Half-maximal Effective Concentration (MEC50) | 0.40 µM | [2] |
Proper Disposal Procedures for this compound
As this compound is intended for research use only, its disposal must comply with all applicable federal, state, and local regulations for chemical waste.[1][2] The following steps provide a general guideline for the proper disposal of this compound and its containers.
Step 1: Waste Identification and Segregation this compound waste, including any unused material, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, should be classified as chemical waste. This waste must be segregated from general laboratory trash and other waste streams like biomedical or radioactive waste.
Step 2: Containerization All this compound waste should be collected in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical properties of the waste and should be kept securely closed when not in use. The label should clearly identify the contents as "Hazardous Waste" and include the name "this compound."
Step 3: Neutralization/Deactivation There are no specific published protocols for the neutralization or deactivation of this compound. Therefore, it should be disposed of as an active chemical compound through a licensed hazardous waste disposal service. Do not attempt to neutralize the compound without explicit instructions from a qualified chemist or your institution's Environmental Health and Safety (EHS) department.
Step 4: Disposal of Contaminated Materials
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and disposable labware should be placed in the designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should not be poured down the drain.[6] They must be collected in a sealed, labeled container for hazardous liquid waste.
-
Empty Containers: Empty this compound containers should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must also be collected as hazardous liquid waste.
Step 5: Final Disposal The collected hazardous waste must be disposed of through your institution's EHS-approved chemical waste program.[7] This ensures that the waste is transported, treated, and disposed of in accordance with all regulatory requirements.
Experimental Protocols Cited
This compound has been utilized in various experimental settings to study the Piezo1 channel. Key applications include:
-
Induction of Calcium Influx: this compound has been shown to induce Ca2+ influx in human CD4+ T-cells and in HEK293A cells expressing human Piezo1.[1][5]
-
T-Cell Activation: The compound is used to trigger T-cell activation responses, suggesting its potential as a vaccine adjuvant.[2][8][9]
-
Protein Kinase D (PKD) Activation: In primary human aortic endothelial cells, this compound induces the activation of PKD in a Piezo1-dependent manner.[5]
The methodologies for these experiments typically involve cell culture, fluorescence-based assays for calcium imaging, and western blotting for protein activation analysis.
Below is a logical workflow for the safe disposal of a research chemical like this compound.
Caption: Workflow for the Safe Disposal of this compound.
References
- 1. This compound| Novel PIEZO1 channel agonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Yoda1 | PIEZO1 Agonist | Hello Bio [hellobio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Exploring the Structural Attributes of Yoda1 for the Development of New-Generation Piezo1 Agonist this compound as a Vaccine Adjuvant Targeting Optimal T Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal Protective Equipment and Handling Guide for Yaddle1
FOR RESEARCH AND DEVELOPMENT PURPOSES ONLY
Disclaimer: The information provided in this document is intended for guidance in a research laboratory setting by trained professionals. "Yaddle1" is a fictional compound designation used to illustrate safety and handling protocols for a novel, potent, and potentially hazardous substance. Always consult the specific Safety Data Sheet (SDS) for any chemical you are handling. The procedures outlined below are based on general best practices for handling potent cytotoxic compounds and kinase inhibitors.
Essential Safety and Logistical Information
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent, selective inhibitor of the PI3K/AKT signaling pathway. Due to its cytotoxic nature and high potency, strict adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Engineering Controls
This compound is a potent powdered compound with significant cytotoxic properties. The primary routes of exposure are inhalation, ingestion, and skin absorption.[1] All handling of this compound powder must be conducted within a certified chemical fume hood, a glove box, or a flexible containment glove bag to minimize exposure risk.[2][3] For operations with a high potential for aerosol generation, a negative pressure isolator is recommended.[4] The work area should be covered with disposable absorbent pads to contain any spills.[5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required for all personnel handling this compound.[1][7]
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact and allows for safe removal of the outer glove in case of contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and airborne particles. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | An N95 respirator is required when handling the powder outside of a containment system. A Powered Air-Purifying Respirator (PAPR) may be necessary for high-potency compounds or in situations with a higher risk of aerosolization.[2] | Minimizes the risk of inhaling the potent powdered compound. |
Spill Management
All spills must be treated as a major hazard and handled immediately.[8] A written spill response procedure should be readily available.[9][10]
-
Minor Spill (within a fume hood):
-
Major Spill (outside of a fume hood):
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated PPE, absorbent pads, and weighing papers should be collected in a clearly labeled, sealed hazardous waste container.[10][13]
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, leak-proof hazardous waste container.
-
Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container.[13]
Quantitative Data
The following table summarizes the fictional, yet plausible, quantitative data for this compound.
| Property | Value |
| Molecular Weight | 489.5 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in ethanol, and insoluble in water. |
| IC50 (PI3Kα) | 5 nM |
| LD50 (oral, rat) | 15 mg/kg |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory potency of this compound against its target kinase, PI3Kα, using a luminescence-based assay that measures ATP consumption.[14]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Serially dilute the this compound stock solution in assay buffer to create a range of concentrations.
-
Prepare a solution of recombinant PI3Kα enzyme in assay buffer.
-
Prepare a solution of the substrate (e.g., PIP2) and ATP in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted this compound solutions.
-
Add the PI3Kα enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each this compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.
Caption: Workflow for the in vitro kinase inhibition assay.
References
- 1. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 2. aiha.org [aiha.org]
- 3. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agnopharma.com [agnopharma.com]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. acs.org [acs.org]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. cmu.edu [cmu.edu]
- 13. ipservices.care [ipservices.care]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
